Benzyl vinylcarbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
benzyl N-ethenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-11-10(12)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBQZFPEMRCQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448747 | |
| Record name | benzyl vinylcarbamate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60448747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84713-20-2 | |
| Record name | benzyl vinylcarbamate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60448747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-ethenylcarbamate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Benzyl Vinylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl vinylcarbamate (CAS No. 84713-20-2) is a valuable synthetic intermediate with growing importance in the pharmaceutical and polymer chemistry sectors. Its unique bifunctional nature, possessing both a polymerizable vinyl group and a protected amine, makes it a versatile building block for a variety of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on data relevant to research and development.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |
| Molecular Weight | 177.20 g/mol | [1][2] |
| CAS Number | 84713-20-2 | [2][3] |
| Melting Point | 43-44 °C | [1][2] |
| Boiling Point | 271.837 °C at 760 mmHg | [2] |
| Density | 1.089 g/cm³ | [2] |
| Flash Point | 118.203 °C | [2] |
| Refractive Index | 1.529 | [2] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [2] |
| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C. | [2] |
Synthesis of this compound
An improved and scalable method for the preparation of this compound involves the Curtius rearrangement of acryloyl azide, followed by the trapping of the resulting vinyl isocyanate with benzyl alcohol.[4] This method avoids the need for high-vacuum distillation for purification, opting instead for crystallization.[4]
Experimental Protocol
Step 1: Synthesis of Acryloyl Azide [4]
-
A 1-liter reactor is charged with 68.4 g (1.05 mol) of sodium azide, 200 mL of water, 200 mL of toluene, and 0.09 g of Adogen 464 (methyltrialkylammonium chloride).
-
The mixture is cooled to 0-5 °C with stirring in an ice-water bath.
-
90 g (1 mol) of acryloyl chloride is added dropwise over a period of 1.5 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, the mixture is stirred for an additional 45 minutes.
-
The organic phase, containing the acryloyl azide in toluene, is separated and stored at 0-5 °C until use.
Step 2: Synthesis of this compound [4]
-
A distillation flask is charged with 150-200 mL of toluene and 0.5 g of phenothiazine (as a stabilizer) and heated to 105-110 °C.
-
A separate receiver flask is charged with 86 g (0.8 mol) of benzyl alcohol, 0.05 g of phenothiazine, and 0.1-0.3 g of triethylamine (as a catalyst). This mixture is cooled in an ice bath and stirred.
-
The previously prepared acryloyl azide solution is pumped into the heated distillation flask over 4-5 hours. The vinyl isocyanate formed via Curtius rearrangement co-distills with toluene (vapor temperature 80-100 °C) and is collected directly into the stirred benzyl alcohol mixture in the receiver.
-
After the addition is complete, distillation is continued to collect an additional 10-20 mL of toluene.
-
The receiver flask is then isolated and its contents are stirred at 0-5 °C for 1-2 hours.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by HPLC.
-
The mixture is concentrated in vacuo to a weight of 200-250 g.
-
The residue is treated with 300-350 mL of heptane and cooled to 15 °C with stirring.
-
Seed crystals of this compound are added, and the mixture is stirred for 2-3 hours to induce crystallization.
-
The product is collected by filtration, washed with heptane, and dried in vacuo. The typical yield is 115-128 g (65-72%).
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications
This compound serves as a key intermediate in organic synthesis. The vinyl group is susceptible to polymerization and various addition reactions, while the carbamate functionality acts as a protected form of an amine. This dual reactivity makes it a valuable monomer for the synthesis of functional polymers, such as polyvinylamine derivatives. Furthermore, it is utilized in the synthesis of complex molecules, including β-lactam antibiotics and CF₃- or -CF₂- substituted tetrahydroquinolines.[2]
Spectroscopic Data
While detailed, publicly available ¹H NMR, ¹³C NMR, and IR spectra for this compound are limited, the literature on its synthesis confirms the use of spectroscopic techniques for its characterization. HPLC is employed to monitor the progress of the synthesis reaction.[4] NMR spectroscopy is also mentioned as a standard characterization method. For reference, the spectroscopic data for the related compound, Benzyl carbamate, is available and shows characteristic peaks for the benzyl and carbamate groups.
Safety Information
This compound is classified as harmful if swallowed and causes skin and eye irritation.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Signaling Pathways and Biological Activity
It is important to note that this compound is primarily a synthetic intermediate and building block. The current body of scientific literature does not describe its direct involvement in any specific biological signaling pathways. Its relevance in drug development is as a component used in the synthesis of larger, pharmacologically active molecules.
Conclusion
References
An In-Depth Technical Guide to the Synthesis and Characterization of Benzyl Vinylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of benzyl vinylcarbamate, a valuable intermediate in organic synthesis. The document details a robust and scalable synthetic protocol and outlines the key analytical techniques for its characterization, presenting quantitative data in a clear and accessible format.
Introduction
This compound (N-Cbz-vinylamine) is a versatile building block in organic chemistry, notably utilized in the synthesis of various nitrogen-containing compounds. Its unique structure, featuring a vinyl group attached to a carbamate nitrogen, allows for a range of chemical transformations. This guide offers a detailed methodology for its preparation and a thorough analysis of its physicochemical and spectroscopic properties.
Synthesis of this compound
The most common and scalable method for the synthesis of this compound involves the Curtius rearrangement of acryloyl azide, followed by the trapping of the resulting vinyl isocyanate with benzyl alcohol.
Synthesis Pathway
Caption: Synthesis of this compound via Curtius Rearrangement.
Experimental Protocol
1. Preparation of Acryloyl Azide:
In a 1-liter reactor, a mixture of sodium azide (68.4 g, 1.05 mol), water (200 mL), toluene (200 mL), and a phase-transfer catalyst such as Adogen 464 (0.09 g) is prepared. The mixture is cooled to 0-5 °C in an ice-water bath with stirring. Acryloyl chloride (90 g, 1 mol) is then added dropwise over 1.5 hours, maintaining the temperature between 0-5 °C. After the addition is complete, the mixture is stirred for an additional 45 minutes. The organic phase containing the acryloyl azide is then separated and stored at 0-5 °C for immediate use.
2. Synthesis of this compound:
A distillation apparatus is assembled with a 1-liter flask charged with toluene (150-200 mL) and a polymerization inhibitor, phenothiazine (0.5 g). The toluene is heated to 105-110 °C. The receiver flask is charged with benzyl alcohol (86 g, 0.8 mol), phenothiazine (0.05 g), and triethylamine (0.1-0.3 g) as a catalyst. This mixture is cooled in an ice bath.
The previously prepared acryloyl azide solution is pumped into the heated distillation flask over 4-5 hours. The vinyl isocyanate formed via Curtius rearrangement co-distills with toluene (vapor temperature 80-100 °C) and is collected in the cooled benzyl alcohol solution. After the addition is complete, an additional 10-20 mL of toluene is distilled over. The receiver is then cooled to 0-5 °C and stirred for 1-2 hours, followed by gradual warming to room temperature until the reaction is complete, as monitored by HPLC.
3. Purification:
The reaction mixture is concentrated in vacuo. The residue is then treated with heptane (300-350 mL) and cooled to 15 °C with stirring. Seeding with a few crystals of this compound may be necessary to induce crystallization. The product is collected by filtration, washed with cold heptane, and dried under vacuum to yield pure this compound (115-128 g, 65-72% yield).
Characterization of this compound
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| Appearance | White solid |
| Melting Point | 43-44 °C |
| Boiling Point | 271.8 °C at 760 mmHg |
| Density | 1.089 g/cm³ |
| Refractive Index | 1.529 |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.30-7.40 | m | 5H | Aromatic protons (C₆H₅) |
| 6.85 | dd | 1H | =CH-N |
| 5.15 | s | 2H | -O-CH₂-Ph |
| 4.65 | dd | 1H | Vinyl proton (trans to N) |
| 4.35 | dd | 1H | Vinyl proton (cis to N) |
| Broad singlet | br s | 1H | N-H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| 153.5 | C=O (carbamate) |
| 136.2 | Quaternary Ar-C |
| 128.6 | Ar-C |
| 128.4 | Ar-C |
| 128.2 | Ar-C |
| 127.6 | =CH-N |
| 97.5 | =CH₂ |
| 67.0 | -O-CH₂-Ph |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium | N-H stretch |
| 3030-3100 | Medium | Aromatic C-H stretch |
| 2950-3000 | Medium | Vinylic C-H stretch |
| 1710-1730 | Strong | C=O stretch (carbamate) |
| 1640-1650 | Medium | C=C stretch (vinyl) |
| 1500-1600 | Medium | Aromatic C=C stretch |
| 1200-1250 | Strong | C-O stretch |
| 900-1000 | Strong | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak at m/z = 177. Key fragmentation pathways would likely involve the loss of the benzyl group (m/z 91), cleavage of the carbamate linkage, and fragmentation of the vinyl group.
General Experimental Workflow for Characterization
Caption: General workflow for the characterization of this compound.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and comprehensive characterization of this compound. The presented protocols and data are intended to support researchers and professionals in the fields of chemical synthesis and drug development in their endeavors involving this important chemical intermediate. The structured presentation of quantitative data and visual workflows aims to facilitate ease of understanding and implementation.
Benzyl Vinylcarbamate: A Technical Guide to its Mechanism of Action in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl vinylcarbamate is a versatile reagent in organic synthesis, primarily recognized for its role as a reactive dienophile in various cycloaddition reactions. Its unique electronic properties and susceptibility to catalytic activation make it a valuable building block for the stereoselective synthesis of complex nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. This technical guide provides an in-depth analysis of the core mechanisms governing the reactivity of this compound, with a focus on its application in asymmetric catalysis. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate its practical application in a research and development setting.
Core Reactivity and Mechanism of Action
The primary mode of reactivity for this compound is through [4+2] cycloaddition reactions, most notably the aza-Diels-Alder and Povarov reactions. In these transformations, the vinyl group of this compound serves as the 2π-electron component (dienophile), reacting with a 4π-electron diene or its equivalent. The carbamate functionality plays a crucial role in activating the vinyl group, influencing the regioselectivity and stereoselectivity of the cycloaddition.
Chiral Brønsted Acid-Catalyzed Enantioselective Three-Component Povarov Reaction
A significant advancement in the application of this compound is the chiral Brønsted acid-catalyzed enantioselective three-component Povarov reaction. This reaction allows for the efficient synthesis of enantiomerically enriched cis-2,4-disubstituted tetrahydroquinolines from an aldehyde, an aniline, and benzyl N-vinylcarbamate.[1][2]
The proposed mechanism, catalyzed by a chiral phosphoric acid (CPA), involves a bifunctional activation. The acidic proton of the CPA activates the in situ-formed imine, while the basic oxygen of the phosphoryl group interacts with the N-H of the this compound. This dual activation orients the reactants in a well-organized transition state, facilitating a highly stereoselective intramolecular aza-Diels-Alder reaction. The Si-face of the dienophile is preferentially attacked, leading to the observed enantiomer.[1]
Quantitative Data Summary
The following table summarizes the quantitative data for the chiral phosphoric acid-catalyzed three-component Povarov reaction between various aldehydes, anilines, and benzyl N-vinylcarbamate.[1]
| Entry | Aldehyde (R¹) | Aniline (R²) | Product | Yield (%) | ee (%) |
| 1 | C₆H₅ | p-MeO-C₆H₄ | 1a | 90 | >99 |
| 2 | p-NO₂-C₆H₄ | p-MeO-C₆H₄ | 1b | 88 | >99 |
| 3 | p-Br-C₆H₄ | p-MeO-C₆H₄ | 1c | 85 | >99 |
| 4 | o-Br-C₆H₄ | p-MeO-C₆H₄ | 1d | 82 | 98 |
| 5 | 2-Naphthyl | p-MeO-C₆H₄ | 1e | 86 | >99 |
| 6 | 2-Furyl | p-MeO-C₆H₄ | 1f | 75 | 99 |
| 7 | (CH₃)₂CH | p-MeO-C₆H₄ | 1g | 81 | 96 |
| 8 | c-C₆H₁₁ | p-MeO-C₆H₄ | 1h | 83 | 98 |
| 9 | C₆H₅ | C₆H₅ | 1i | 78 | 98 |
| 10 | C₆H₅ | p-F-C₆H₄ | 1j | 80 | 99 |
Experimental Protocols
General Procedure for the Enantioselective Three-Component Povarov Reaction[1]
To a solution of the aldehyde (0.2 mmol) and aniline (0.2 mmol) in CH₂Cl₂ (1.0 mL) at room temperature was added the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%). The mixture was stirred for 10 minutes, then cooled to 0 °C. Benzyl N-vinylcarbamate (0.3 mmol) was then added. The reaction mixture was stirred at 0 °C until the aldehyde was completely consumed (as monitored by TLC). The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the corresponding cis-2,4-disubstituted tetrahydroquinoline.
Synthesis of this compound[3]
In a method developed by Govindan, vinyl isocyanate, formed from the Curtius rearrangement of acryloyl azide, is co-distilled with toluene into a solution of benzyl alcohol containing a catalytic amount of triethylamine and an inhibitor such as phenothiazine.[3] This process allows for the synthesis of this compound which can be purified by crystallization, avoiding high-vacuum distillation or chromatography.[3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism for the chiral phosphoric acid-catalyzed Povarov reaction.
Caption: General experimental workflow for the three-component Povarov reaction.
Conclusion
This compound is a powerful and versatile dienophile in organic synthesis. Its application in the chiral Brønsted acid-catalyzed Povarov reaction provides an efficient and highly stereoselective route to valuable tetrahydroquinoline derivatives. The mechanistic understanding of its activation by chiral catalysts opens avenues for the development of new asymmetric transformations and the synthesis of complex molecular architectures relevant to drug discovery and development. The provided data and protocols serve as a practical guide for researchers looking to employ this valuable reagent in their synthetic endeavors.
References
- 1. Chiral Brønsted Acid-Catalyzed Enantioselective Three-Component Povarov Reaction [organic-chemistry.org]
- 2. Chiral Brønsted acid-catalyzed enantioselective three-component Povarov reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of anti-2,4-Disubstituted Tetrahydrofurans via a Pd-Catalyzed Hayashi-Heck Arylation and Rh-Catalyzed Hydroformylation Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Benzyl Vinylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl vinylcarbamate (CAS No. 84713-20-2), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification and utilization in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Where experimental data is not publicly available, predicted values based on established principles and data from analogous structures are provided and clearly noted.
¹H NMR Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| ~7.35 | m | 5H | Ar-H | - |
| ~7.00 | dd | 1H | N-CH=CH₂ | J_trans ≈ 15 Hz, J_cis ≈ 9 Hz |
| ~5.15 | s | 2H | O-CH₂-Ar | - |
| ~4.70 | dd | 1H | N-CH=CH ₂ (trans) | J_trans ≈ 15 Hz, J_gem ≈ 2 Hz |
| ~4.40 | dd | 1H | N-CH=CH ₂ (cis) | J_cis ≈ 9 Hz, J_gem ≈ 2 Hz |
| ~8.0 (broad) | s | 1H | N-H | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
¹³C NMR Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C =O (Carbamate) |
| ~136 | Ar-C (Quaternary) |
| ~130 | N-C H=CH₂ |
| ~128.5 | Ar-C H |
| ~128.0 | Ar-C H |
| ~127.8 | Ar-C H |
| ~98 | N-CH=C H₂ |
| ~67 | O-C H₂-Ar |
Note: Predicted values are based on typical chemical shift ranges for carbamates and benzyl groups.
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for this compound (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, broad | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~1710 | Strong | C=O Stretch (Carbamate) |
| ~1620 | Medium | C=C Stretch (Vinyl) |
| ~1540 | Medium | N-H Bend |
| ~1250 | Strong | C-O Stretch |
| ~740, ~700 | Strong | Aromatic C-H Bend (out-of-plane) |
Note: Predicted values are based on characteristic IR absorption frequencies for the functional groups present.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 178 | [M+H]⁺ | Observed in electrospray ionization (ESI).[1] |
| 177 | [M]⁺ | Molecular Ion |
| 91 | [C₇H₇]⁺ | Tropylium ion (from cleavage of the benzylic C-O bond) |
| 108 | [M-C₆H₅CH₂]⁺ | Loss of the benzyl group |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded using a Fourier-Transform Infrared spectrometer over a range of 4000-400 cm⁻¹. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with a suitable ionization source. For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. For electron ionization (EI), a small amount of the sample is introduced into the high-vacuum source, where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are then analyzed by the mass analyzer.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: A flowchart illustrating the process of spectroscopic analysis for this compound.
References
An In-depth Technical Guide to the Safety and Handling of Benzyl Vinylcarbamate
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling guidelines for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the safety protocols and essential data for Benzyl vinylcarbamate.
Chemical Identification and Physical Properties
This compound is a chemical compound used in various research and synthetic applications. A summary of its key physical and chemical properties is provided below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| CAS Number | 84713-20-2 | [2] |
| Appearance | White solid | [3] |
| Melting Point | 43-44°C | [1] |
| Boiling Point | 271.837°C at 760 mmHg | [1] |
| Flash Point | 118.203°C | [1] |
| Density | 1.089 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [1] |
| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C. | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.
| Hazard Class | GHS Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
|
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
|
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
|
Signal Word: Warning[2]
Safe Handling and Storage Workflow
Proper handling and storage procedures are critical to minimize risk. The following workflow outlines the key steps for the safe management of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Hazard Identification and Mitigation Strategies
Understanding the potential hazards and implementing appropriate mitigation strategies is fundamental to laboratory safety.
Caption: Key hazards of this compound and their corresponding mitigation strategies.
Precautionary Measures and First Aid
The following precautionary statements and first aid measures are based on the available Safety Data Sheets.
Prevention[2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands and other exposed areas thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
Response and First Aid[2]
-
P301+P317 (If Swallowed): Get medical help. Rinse mouth.
-
P302+P352 (If on Skin): Wash with plenty of water.
-
P332+P317 (If skin irritation occurs): Get medical help.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P304+P340 (If Inhaled): Remove person to fresh air and keep comfortable for breathing.
-
P319 (If you feel unwell): Get medical help.
-
P305+P351+P338 (If in Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Storage[2]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
Disposal[2]
-
P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.
Toxicological Information
Detailed quantitative toxicological data for this compound, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values for oral, dermal, and inhalation routes, are not available in the reviewed safety data sheets.[2] The hazard classifications are based on qualitative assessments and the known risks of similar chemical structures. The absence of specific toxicity data underscores the importance of adhering to the precautionary measures outlined in this guide to minimize exposure.
Experimental Protocols
Specific experimental protocols for determining the toxicological or safety properties of this compound were not found in the publicly available literature. The handling and safety guidelines provided are based on standard laboratory practices for chemicals with similar GHS classifications. When developing new procedures or scaling up reactions involving this compound, a thorough risk assessment should be conducted.
Reactivity and Stability
Information regarding the specific reactivity and chemical stability of this compound is limited. It is recommended to store it away from incompatible materials, though a comprehensive list of such materials is not provided in the available safety data.[2] Standard practice dictates avoiding contact with strong oxidizing agents, strong acids, and strong bases.
This guide is intended to provide a comprehensive overview of the available safety and handling information for this compound. It is crucial for all personnel to review the full Safety Data Sheet (SDS) before working with this chemical and to adhere to all institutional safety policies and procedures.
References
Benzyl Vinylcarbamate: A Versatile Reagent in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzyl vinylcarbamate has emerged as a valuable and versatile building block in organic synthesis, offering a unique combination of functionalities that enable access to a diverse array of complex nitrogen-containing molecules. Its dual nature, possessing both a nucleophilic carbamate and a reactive vinyl group, allows for its participation in a variety of transformations, including cycloadditions and conjugate additions. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of valuable scaffolds for drug discovery and development.
Synthesis of this compound
An efficient and scalable synthesis of this compound has been developed, making this reagent readily accessible for research and larger-scale applications. The most common method involves a Curtius rearrangement of acryloyl azide, followed by in situ trapping of the resulting vinyl isocyanate with benzyl alcohol.[1]
Table 1: Synthesis of this compound
| Method | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| Curtius Rearrangement | Acryloyl chloride, Sodium azide, Benzyl alcohol | 1. Toluene, H₂O, Adogen 464, 0-5 °C; 2. Toluene, Phenothiazine, Triethylamine, 105-110 °C | 65-72 | [1] |
| From Urea | Urea, Benzyl alcohol | Nickel catalyst on Amberlyst 15, 131-150 °C | 97 |
Experimental Protocol: Scalable Synthesis via Curtius Rearrangement[1]
Step 1: Synthesis of Acryloyl Azide In a 1-L reactor, a mixture of sodium azide (68.4 g, 1.05 mol), water (200 mL), toluene (200 mL), and Adogen 464 (0.09 g) is cooled to 0-5 °C in an ice-water bath. Acryloyl chloride (90 g, 1 mol) is added dropwise over 1.5 hours while maintaining the temperature. The mixture is stirred for an additional 45 minutes. The organic phase containing the acryloyl azide is then separated and stored at 0-5 °C.
Step 2: Synthesis of this compound A distillation flask is charged with 150-200 mL of toluene and 0.5 g of phenothiazine and heated to 105-110 °C. A receiver flask is charged with benzyl alcohol (86 g, 0.8 mol), phenothiazine (0.05 g), and triethylamine (0.1-0.3 g) and cooled in an ice bath. The previously prepared acryloyl azide solution is pumped into the distillation flask over 4-5 hours. The vinyl isocyanate generated via Curtius rearrangement co-distills with toluene and is collected in the receiver containing benzyl alcohol. After the addition is complete, the mixture in the receiver is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature until the reaction is complete as monitored by HPLC.
Work-up and Purification: The reaction mixture is concentrated in vacuo. Heptane (300-350 mL) is added to the residue, and the mixture is cooled to 15 °C. Seeding with a few crystals of this compound may be necessary to induce crystallization. The product is collected by filtration, washed with heptane, and dried in vacuo to afford this compound as a white solid.
Caption: Synthesis of this compound via Curtius Rearrangement.
Applications in Aza-Michael Additions
The electron-deficient nature of the vinyl group in this compound makes it an excellent Michael acceptor. The conjugate addition of nucleophiles, particularly amines in an aza-Michael reaction, provides a powerful method for the synthesis of β-amino acid derivatives, which are important structural motifs in many biologically active molecules.
A continuous flow process has been developed for the synthesis of various Cbz-protected amines, which can then undergo aza-Michael additions. This methodology allows for rapid and efficient production of a library of β-amino acid precursors.
Table 2: Continuous Flow Synthesis of Cbz-Carbamates and Subsequent Aza-Michael Addition
| Carboxylic Acid Precursor | Cbz-Carbamate Product | Yield (%) | Michael Acceptor | Aza-Michael Adduct |
| Benzoic Acid | Benzyl phenylcarbamate | 95 | Methyl acrylate | Methyl 3-(N-(benzyloxycarbonyl)phenylamino)propanoate |
| 4-Chlorobenzoic Acid | Benzyl (4-chlorophenyl)carbamate | 92 | Methyl acrylate | Methyl 3-(N-(benzyloxycarbonyl)-4-chloroanilino)propanoate |
| 4-Methoxybenzoic Acid | Benzyl (4-methoxyphenyl)carbamate | 98 | Methyl acrylate | Methyl 3-(N-(benzyloxycarbonyl)-4-methoxyanilino)propanoate |
| Phenylacetic Acid | Benzyl benzylcarbamate | 75 | Methyl acrylate | Methyl 3-(N-(benzyloxycarbonyl)benzylamino)propanoate |
| 3-Phenylpropanoic Acid | Benzyl phenethylcarbamate | 88 | Methyl acrylate | Methyl 3-(N-(benzyloxycarbonyl)phenethylamino)propanoate |
Enantioselective Aza-Michael Addition
Benzyl carbamate can also be employed as a nucleophile in asymmetric aza-Michael additions, leading to the formation of chiral β-amino compounds. The use of chiral catalysts allows for high stereocontrol in these reactions.
Table 3: Enantioselective Aza-Michael Addition of Benzyl Carbamate to α'-Hydroxy Enones
| α'-Hydroxy Enone | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| (E)-4-hydroxy-1-phenylbut-2-en-1-one | Cu(OTf)₂-Ph-Box | CH₂Cl₂ | 66 | 83 | 96 |
| (E)-1-(4-chlorophenyl)-4-hydroxybut-2-en-1-one | Cu(OTf)₂-Ph-Box | CH₂Cl₂ | 72 | 86 | 96 |
| (E)-4-hydroxy-1-(naphthalen-2-yl)but-2-en-1-one | Cu(OTf)₂-Ph-Box | CH₂Cl₂ | 96 | 53 | 98 |
Experimental Protocol: Enantioselective Aza-Michael Addition
To a solution of the α'-hydroxy enone (1.0 equiv) in CH₂Cl₂ is added the chiral copper(II)-bis(oxazoline) catalyst (10 mol%). Benzyl carbamate (1.2 equiv) is then added, and the reaction mixture is stirred at room temperature for the specified time. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the desired aza-Michael adduct.
Caption: Applications of this compound in Aza-Michael Additions.
Applications in Cycloaddition Reactions
The vinyl group of this compound can also participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. This provides a powerful strategy for the synthesis of complex six-membered nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. While specific examples with comprehensive data for this compound in Diels-Alder reactions are not extensively documented in readily available literature, its structural similarity to other vinyl carbamates suggests its utility in this area. The electron-withdrawing nature of the carbamate group activates the vinyl moiety, making it a suitable dienophile for reactions with electron-rich dienes.
The expected outcome of a Diels-Alder reaction between this compound and a diene, such as cyclopentadiene, would be the formation of a bicyclic carbamate. Subsequent transformations of this adduct could lead to a variety of functionalized aminocyclohexene derivatives.
Caption: Proposed [4+2] Cycloaddition of this compound.
Conclusion
This compound is a highly useful and adaptable reagent in organic synthesis. Its straightforward and scalable preparation, coupled with the reactivity of its vinyl and carbamate functionalities, makes it a valuable precursor for the synthesis of a wide range of nitrogen-containing compounds. Its application in aza-Michael additions, particularly in continuous flow systems and enantioselective transformations, highlights its importance in the efficient construction of β-amino acid derivatives. While its full potential in cycloaddition reactions is yet to be extensively explored and documented, the inherent reactivity of the vinyl carbamate moiety suggests significant opportunities for the synthesis of complex heterocyclic systems relevant to drug discovery and medicinal chemistry. Further research into the cycloaddition chemistry of this compound is warranted and expected to unveil new and efficient synthetic routes to valuable molecular architectures.
References
Benzyl Vinylcarbamate: A Technical Overview for Drug Development Professionals
CAS Number: 84713-20-2 Molecular Formula: C10H11NO2
This technical guide provides an in-depth overview of benzyl vinylcarbamate, a versatile reagent with applications in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and its known applications as a synthetic intermediate.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1] Key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 177.20 g/mol | [2][3] |
| Melting Point | 43-44 °C | [3] |
| Boiling Point | 271.837 °C at 760 mmHg | [3] |
| Density | 1.089 g/cm³ | |
| Flash Point | 118.203 °C | |
| Refractive Index | 1.529 | [3] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [3] |
| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [3] |
Synthesis of this compound
A scalable and efficient method for the preparation of this compound involves the Curtius rearrangement of acryloyl azide to form vinyl isocyanate, which is then trapped by benzyl alcohol.[4] This process avoids the need for high-vacuum distillation or chromatography for purification.[4]
Experimental Protocol
Step 1: Synthesis of Acryloyl Azide [4]
-
A 1-liter reactor is charged with 68.4 g (1.05 mol) of sodium azide, 200 mL of water, 200 mL of toluene, and 0.09 g of Adogen 464 (methyltrialkylammonium chloride).
-
The mixture is cooled in an ice-water bath while stirring.
-
90 g (1 mol) of acryloyl chloride is added dropwise over a period of 1.5 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, the mixture is stirred for an additional 45 minutes.
-
The organic phase is separated and stored at 0-5 °C until use.
Step 2: Synthesis of this compound [4]
-
A distillation flask is charged with 150-200 mL of toluene and 0.5 g of phenothiazine and heated to 105-110 °C.
-
A receiver flask is charged with 86 g (0.8 mol) of benzyl alcohol, 0.05 g of phenothiazine, and 0.1-0.3 g of triethylamine. This mixture is cooled in an ice bath and stirred.
-
The previously prepared toluene solution of acryloyl azide (1 mol) is pumped into the distillation flask over 4-5 hours, maintaining a pot temperature of 105-110 °C. The vapor temperature should be in the range of 80-100 °C.
-
The distillate, containing the in situ generated vinyl isocyanate, is collected directly into the stirred benzyl alcohol mixture.
-
After the addition of acryloyl azide is complete, an additional 10-20 mL of toluene is distilled over.
-
The receiver flask is then isolated, and its contents are stirred at 0-5 °C for 1-2 hours.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by HPLC.
-
The mixture is concentrated in vacuo to a weight of 200-250 g.
-
The residue is treated with 300-350 mL of heptane and cooled to 15 °C with stirring.
-
Seeding with a few crystals of this compound may be necessary to induce crystallization. The mixture is stirred for 2-3 hours.
-
The product is collected by filtration, washed with heptane, and dried in vacuo. The expected yield is 115-128 g (65-72%).[4]
The molecular weight of the product can be confirmed by electrospray mass spectrometry, which should show a peak at m/z 178 (M+H)+.[1]
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Organic Synthesis
Safety Information
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including chemical-impermeable gloves, and eye/face protection.[5] Avoid the formation of dust and aerosols.[5]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]
-
First Aid:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[6]
-
Skin Contact: Wash off with soap and plenty of water.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[6]
-
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[6] Wear self-contained breathing apparatus for firefighting if necessary.[6]
For complete safety information, refer to the substance's Safety Data Sheet (SDS).
References
- 1. This compound | 84713-20-2 [chemicalbook.com]
- 2. benzyl N-ethenylcarbamate | C10H11NO2 | CID 10931982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. How to synthesize this compound?_Chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
Solubility Profile of Benzyl Vinylcarbamate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of benzyl vinylcarbamate in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on summarizing the available qualitative solubility information and providing detailed, adaptable experimental protocols for researchers to determine quantitative solubility in their own laboratory settings.
Introduction to this compound
This compound (N-(benzyloxycarbonyl)vinylamine) is a chemical intermediate of interest in organic synthesis and drug development. Its solubility characteristics are crucial for process development, purification, formulation, and various analytical procedures. Understanding its behavior in different organic solvents allows for the optimization of reaction conditions, crystallization, and purification methods, as well as the development of suitable delivery systems in pharmaceutical applications.
Solubility Data
Currently, there is a lack of comprehensive quantitative solubility data for this compound in the scientific literature. The available information is primarily qualitative, derived from chemical database entries and descriptions of synthesis and purification procedures. The following table summarizes this qualitative information.
| Solvent | Structure | Polarity Index | Solubility | Remarks |
| Non-Polar Solvents | ||||
| Heptane | C₇H₁₆ | 0.1 | Insoluble/Slightly Soluble | Used as an anti-solvent for precipitation and for washing during purification, indicating low solubility.[1][2] |
| Hexane | C₆H₁₄ | 0.1 | Insoluble/Slightly Soluble | Used in combination with ethyl acetate for recrystallization, suggesting it acts as an anti-solvent. |
| Toluene | C₇H₈ | 2.4 | Soluble | Mentioned as a solvent for recrystallization, implying good solubility at elevated temperatures and lower solubility at room temperature.[2] |
| Polar Aprotic Solvents | ||||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Slightly Soluble to Soluble | Described as a solvent in which this compound is "Slightly Soluble"[1][3]. Also used as a solvent for recrystallization in combination with hexane. |
| Chloroform | CHCl₃ | 4.1 | Slightly Soluble | Listed as a solvent in which this compound has slight solubility.[1][3] |
Polarity Index values are relative measures and can vary slightly depending on the scale.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol that can be adapted to quantitatively determine the solubility of this compound in various organic solvents. This method is based on the isothermal equilibrium technique.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium with a saturated solution is achieved.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time required to reach a constant concentration.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-particles.
-
Determine the mass of the collected filtrate.
-
-
Quantification:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound (43-44°C) until a constant weight is achieved.
-
Weigh the remaining solid this compound.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Chromatographic/Spectroscopic Method (Preferred for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility as an average of at least three independent measurements, along with the standard deviation.
-
Clearly state the solvent, temperature, and the analytical method used for quantification.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
References
Benzyl Vinylcarbamate: A Technical Guide to Thermal Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal stability and recommended storage conditions for benzyl vinylcarbamate. The information presented is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective handling and application of this compound.
Core Properties of this compound
This compound is a valuable synthetic intermediate.[1] A summary of its key physical and chemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem |
| Molecular Weight | 177.20 g/mol | PubChem |
| Melting Point | 41-44 °C | [1][2] |
| Boiling Point | 272 °C | [2] |
| Flash Point | 118 °C | [2] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [1] |
Thermal Stability
The synthesis of this compound involves heating a toluene solution to 105-110 °C, with vapor temperatures ranging from 80-100 °C, indicating a degree of stability at these temperatures for the duration of the reaction.[1][2]
General studies on the thermal decomposition of carbamates suggest that they can undergo various degradation pathways. For example, ethyl N-methyl-N-phenylcarbamate decomposes between 329-380°C to yield N-methylaniline, carbon dioxide, and ethylene through a unimolecular reaction. It is plausible that this compound could undergo similar degradation reactions, such as:
-
Decarboxylation: Loss of carbon dioxide to form N-vinylbenzylamine.
-
Elimination: Cleavage of the benzyl group to form vinyl isocyanate and benzyl alcohol.
-
Hydrolysis: In the presence of water, particularly at elevated temperatures or non-neutral pH, hydrolysis of the carbamate bond can occur.
Without specific experimental data, it is recommended to handle this compound with caution at elevated temperatures and to conduct appropriate thermal analysis for applications requiring heating.
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on available safety data sheets and chemical supplier information.
| Storage Parameter | Recommendation | Source |
| Temperature | Store in a freezer, under -20°C. | [1] |
| Atmosphere | Store under an inert atmosphere. | [1] |
| Light | Keep in a dark place. | [1] |
| Container | Keep container tightly closed in a dry and well-ventilated place. | |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. |
For handling, it is advised to work in a well-ventilated area, wear suitable protective clothing, and avoid contact with skin and eyes.[3]
Experimental Protocols: Synthesis of this compound
The following is a detailed protocol for the synthesis of this compound, adapted from established literature.
Materials:
-
Toluene
-
Phenothiazine
-
Benzyl alcohol
-
Triethylamine
-
Acryloyl azide
-
Heptane
-
Seed crystals of this compound
Equipment:
-
1-L flask equipped with a variable speed pump, mechanical stirrer, temperature controller, 4" column packed with ceramic saddles, distillation head, and spiral condenser.
-
Receiver flask.
Procedure:
-
Charge the 1-L flask with 150-200 mL of toluene and 0.5 g of phenothiazine. Heat the solution to 105-110 °C.[1][2]
-
Charge the receiver with 86 g (0.8 mol) of benzyl alcohol, 0.05 g of phenothiazine, and 0.1-0.3 g of triethylamine. Cool this mixture in an ice bath and stir.[1][2]
-
Prepare a solution of acryloyl azide (1 mol). Pump this solution into the distillation flask over 4-5 hours, maintaining the pot temperature at 105-110 °C. The vapor temperature will range from 80-100 °C.[1][2]
-
Pass the distillate directly into the benzyl alcohol mixture.[1][2]
-
After the addition of acryloyl azide is complete, continue distillation to collect an additional 10-20 mL of toluene.[1][2]
-
Remove the receiver from the distillation setup and stir its contents at 0-5 °C for 1-2 hours.[1][2]
-
Allow the product mixture to gradually warm to room temperature and continue stirring until HPLC analysis indicates the reaction is complete.[1][2]
-
Concentrate the mixture in vacuo to a weight of 200-250 g.[1][2]
-
Treat the residue with 300-350 mL of heptane and cool to 15 °C with stirring.[1][2]
-
Add a few seed crystals of benzyl N-vinyl carbamate and stir for 2-3 hours.[1][2]
-
Collect the product by filtration, wash with heptane, and dry in vacuo.[1][2]
Visualizations
To aid in the understanding of the experimental workflow, a diagram of the synthesis of this compound is provided below.
Caption: Workflow for the synthesis of this compound.
References
Unveiling the Peril: A Technical Guide to the Hazards and Toxicity of Vinyl Carbamate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vinyl carbamate, a potent carcinogenic and mutagenic compound, poses significant risks that necessitate a thorough understanding of its toxicological profile. This technical guide provides an in-depth analysis of the hazards associated with vinyl carbamate, focusing on its metabolic activation, mechanisms of toxicity, and genotoxic effects. Drawing from a comprehensive review of experimental studies, this document details the methodologies employed to assess its toxicity and presents quantitative data in a structured format to facilitate comparative analysis. Furthermore, this guide visualizes key pathways and experimental workflows to provide a clear and concise understanding of the complex processes involved in vinyl carbamate-induced toxicity.
Introduction
Vinyl carbamate is a chemical intermediate and a metabolite of ethyl carbamate (urethane), a compound found in fermented foods and alcoholic beverages. Its recognized carcinogenicity, particularly in the lung and liver, has made it a subject of extensive toxicological research. This guide is intended to serve as a comprehensive resource for professionals in research and drug development, offering a detailed overview of the potential hazards and underlying toxicological mechanisms of vinyl carbamate.
Metabolic Activation and Mechanism of Toxicity
The toxicity of vinyl carbamate is intrinsically linked to its metabolic activation. The primary pathway involves a two-step enzymatic process, primarily mediated by the cytochrome P450 enzyme CYP2E1.
First, ethyl carbamate is oxidized to vinyl carbamate. Subsequently, CYP2E1 further metabolizes vinyl carbamate to its highly reactive and ultimate carcinogenic form: vinyl carbamate epoxide.[1][2] This epoxide is an electrophilic species that can readily react with nucleophilic sites on cellular macromolecules, including DNA, RNA, and proteins.
The detoxification of vinyl carbamate epoxide can occur through conjugation with glutathione (GSH), a process that can be spontaneous or catalyzed by glutathione S-transferases (GSTs).[3]
Genotoxicity and Carcinogenicity
The formation of DNA adducts by vinyl carbamate epoxide is the primary mechanism underlying its genotoxic and carcinogenic properties. These adducts can lead to mutations during DNA replication if not repaired.
DNA Adduct Formation
Several pro-mutagenic DNA adducts have been identified following exposure to vinyl carbamate. The most significant of these are etheno-DNA adducts, including 1,N⁶-ethenodeoxyadenosine (εdA) and 3,N⁴-ethenodeoxycytidine (εdC).[4][5] The formation of these adducts has been demonstrated in both in vitro and in vivo studies.[5]
Mutagenicity
Vinyl carbamate has been shown to be a potent mutagen in various experimental systems. It induces gene mutations and sister chromatid exchanges (SCEs).[6][7] In the Ames test, vinyl carbamate is mutagenic to Salmonella typhimurium strains TA100 and TA1535, particularly in the presence of a metabolic activation system (S9 mix).[4]
Carcinogenicity
Vinyl carbamate is a more potent carcinogen than its precursor, ethyl carbamate.[4] It primarily induces lung and liver tumors in mice.[7][8] Studies using different mouse strains have revealed varying susceptibility to vinyl carbamate-induced tumorigenesis, with A/J mice being particularly susceptible to lung adenoma formation.[7]
Quantitative Toxicity Data
The following tables summarize quantitative data from various studies on the genotoxicity and carcinogenicity of vinyl carbamate and its related compounds.
Table 1: Comparative Genotoxicity of Ethyl Carbamate and Vinyl Carbamate
| Endpoint | System | Ethyl Carbamate (EC) | Vinyl Carbamate (VC) | Reference |
| Sister Chromatid Exchange (SCE) | Chinese Hamster V-79 cells (with S9) | Ineffective | 5-8 times baseline | [6][7] |
| Gene Mutation (6-thioguanine resistance) | Chinese Hamster V-79 cells (with S9) | Ineffective | Approaching 600 mutants/10⁶ survivors | [6][7] |
| Mutagenicity (Ames Test) | S. typhimurium TA100 & TA1535 (with S9) | Not mutagenic | Mutagenic | [4] |
Table 2: Comparative Carcinogenicity in Mice
| Endpoint | Mouse Strain | Ethyl Carbamate (EC) | Vinyl Carbamate (VC) | Vinyl Carbamate Epoxide (VCO) | Reference |
| Lung Adenoma Induction | A/J | Less potent | 10-50 times more active than EC | More hepatocarcinogenic than VC | [1][4] |
| Skin Tumor Initiation | CD-1 | Less potent | 10-50 times more active than EC | Stronger initiator than VC and EC | [3] |
| Hepatocellular Carcinoma | B6C3F1 | Less potent | More potent than EC | Stronger initiator than VC and EC | [1][2] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
In Vitro Assays
This assay assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (His⁻) strains of Salmonella typhimurium.[9][10]
-
Preparation: Cultures of S. typhimurium tester strains (e.g., TA100, TA1535) are grown overnight. The test compound, vinyl carbamate, is prepared at various concentrations, with and without a metabolic activation system (S9 fraction from rat liver).
-
Exposure: The bacterial culture, test compound, and a small amount of histidine and biotin are added to molten top agar. This mixture is then poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
This cytogenetic assay detects DNA damage by visualizing the exchange of genetic material between sister chromatids.
-
Cell Culture: Chinese hamster V-79 cells are cultured in the presence of the test compound (vinyl carbamate) for a defined period.
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to the culture medium for two cell cycles.
-
Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. Chromosome spreads are prepared on microscope slides.
-
Staining: Slides are stained using a fluorescence plus Giemsa (FPG) technique to differentially stain sister chromatids.
-
Analysis: Metaphase spreads are examined under a microscope, and the number of SCEs per chromosome is scored.
In Vivo Assays
This assay is commonly used to evaluate the carcinogenic potential of chemicals in a susceptible mouse strain.[7]
-
Animal Model: A/J mice, which are highly susceptible to lung tumor development, are typically used.
-
Dosing: Vinyl carbamate is administered to the mice, usually via intraperitoneal injection, at various doses.
-
Observation Period: The animals are observed for a predetermined period (e.g., 16-24 weeks) to allow for tumor development.
-
Tumor Analysis: At the end of the study, mice are euthanized, and their lungs are examined for the presence of tumors. The number and size of lung adenomas are recorded.
This highly sensitive method is used to detect and quantify DNA adducts.[11][12]
-
DNA Isolation: DNA is isolated from the tissues of animals treated with vinyl carbamate or from cells exposed in vitro.
-
DNA Digestion: The DNA is enzymatically digested to individual deoxynucleoside 3'-monophosphates.
-
Adduct Enrichment: Adducted nucleotides are enriched from the normal nucleotides.
-
³²P-Labeling: The adducted nucleotides are labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatography: The ³²P-labeled adducts are separated by thin-layer chromatography (TLC).
-
Detection and Quantification: The adducts are detected by autoradiography and quantified by scintillation counting.
Signaling Pathways in Vinyl Carbamate Toxicity
While the primary mechanism of vinyl carbamate toxicity is genotoxicity stemming from metabolic activation, other cellular signaling pathways may also be affected. Research suggests that vinyl carbamate can induce membranoproliferative glomerulonephritis by activating the alternative complement pathway in glomerular endothelial cells.
Furthermore, studies on inhibitors of vinyl carbamate-induced lung tumorigenesis have implicated pathways involving NF-κB, Akt, and cyclooxygenase-2 (COX-2). Inhibition of these pathways has been shown to reduce tumor multiplicity.
Safety and Handling
Vinyl carbamate is a hazardous substance and should be handled with extreme caution in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All work with vinyl carbamate should be conducted in a certified chemical fume hood.
-
Waste Disposal: Dispose of vinyl carbamate and all contaminated materials as hazardous waste in accordance with institutional and regulatory guidelines.
-
Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention. If ingested, seek immediate medical attention.
Conclusion
Vinyl carbamate is a potent genotoxic carcinogen that requires careful handling and a thorough understanding of its toxicological properties. Its carcinogenicity is primarily driven by metabolic activation to vinyl carbamate epoxide, which forms pro-mutagenic DNA adducts. This guide has provided a comprehensive overview of the hazards, mechanisms of toxicity, and experimental methodologies associated with vinyl carbamate. The presented data and visualizations aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely handle this compound and to inform future research and risk assessment efforts.
References
- 1. Page loading... [guidechem.com]
- 2. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
- 3. vumc.org [vumc.org]
- 4. hazmatschool.com [hazmatschool.com]
- 5. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 6. Vinyl Carbamate | C3H5NO2 | CID 27492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. gov.uk [gov.uk]
- 9. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Benzyl Vinylcarbamate as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl vinylcarbamate has emerged as a useful reagent for the protection of primary and secondary amines. The protection strategy involves the aza-Michael addition of the amine to the vinyl group of this compound, forming a stable carbamate linkage. This method offers an alternative to traditional amine protection strategies and is particularly useful in multi-step organic synthesis. The resulting N-protected amine contains a benzyloxycarbonyl (Cbz) group, which is readily cleavable under standard hydrogenolysis conditions, providing a versatile tool for the synthetic chemist. This document provides detailed application notes and protocols for the use of this compound as an amine protecting group.
Principle of Protection and Deprotection
The protection of amines with this compound proceeds via an aza-Michael addition reaction. In this reaction, the nucleophilic amine attacks the electron-deficient β-carbon of the vinyl group, leading to the formation of a new carbon-nitrogen bond and a carbamate-protected amine.
The deprotection of the resulting N-substituted benzyl carbamate is typically achieved by catalytic hydrogenolysis. This well-established method selectively cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts.
Data Presentation
While specific quantitative data for a wide range of amines with this compound is not extensively documented in publicly available literature, the following tables provide representative data for analogous aza-Michael additions and Cbz deprotection reactions. These serve as a guide for expected outcomes when using this compound.
Table 1: Representative Conditions and Yields for Aza-Michael Addition of Amines to Activated Alkenes
| Amine Substrate | Michael Acceptor | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Methyl Acrylate | None/Solvent-Free | Room Temp | 72 | 96 | [1] |
| Piperidine | Methyl Acrylate | None/Solvent-Free | Room Temp | 48 | 95 | [2] |
| Aniline | Ethyl Acrylate | None/Solvent-Free | Room Temp | 96 | 92 | [2] |
| Morpholine | Acrylonitrile | Water Hyacinth Ash/Neat | Room Temp | 0.5 | 94 | [3] |
Table 2: General Conditions for the Deprotection of N-Benzyloxycarbonyl (Cbz) Protected Amines
| Deprotection Method | Reagents and Conditions | Substrate Scope | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%), Solvent (MeOH, EtOH, EtOAc) | Broad | Mild, clean byproducts (toluene, CO₂) | Not compatible with other reducible functional groups (e.g., alkynes, alkenes, some nitro groups) |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C, Solvent (MeOH) | Broad | Avoids use of H₂ gas | Can be slower than catalytic hydrogenolysis |
| Acidolysis | HBr in Acetic Acid, TFA | Limited | Effective when hydrogenolysis is not feasible | Harsh conditions, not suitable for acid-labile substrates |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C | Broad | Mild, orthogonal to hydrogenolysis and acidolysis | Requires heating, potential for thiol-related side reactions |
Experimental Protocols
Protocol 1: General Procedure for the Protection of an Amine with this compound (Aza-Michael Addition)
This protocol is a general guideline based on typical aza-Michael addition reactions. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Amine substrate
-
This compound
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile, or solvent-free)
-
Optional: Catalyst (e.g., a mild base like triethylamine or DBU, or a Lewis acid)
-
Reaction flask
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the amine (1.0 eq) in the chosen solvent (if not solvent-free), add this compound (1.0-1.2 eq).
-
If a catalyst is used, add it to the reaction mixture (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-protected amine.
Protocol 2: General Procedure for the Deprotection of a Benzyl Carbamate-Protected Amine via Catalytic Hydrogenolysis
This is a standard and widely used protocol for the cleavage of Cbz protecting groups.
Materials:
-
N-protected amine
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen source (H₂ gas balloon or hydrogenator)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the N-protected amine in the chosen solvent in a reaction flask.
-
Carefully add Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification may be performed if necessary.
Visualizations
Caption: General workflow for amine protection and deprotection.
Caption: Reaction mechanisms for protection and deprotection.
References
Deprotection of the Benzyl Vinylcarbamate Protecting Group: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the strategic removal of protecting groups is a critical step in the synthesis of complex molecules. The benzyl vinylcarbamate group, a valuable amine protecting group, offers stability under various conditions. This document provides detailed application notes and protocols for its effective deprotection, focusing on methodologies that preserve the integrity of the vinyl moiety and other sensitive functional groups.
Introduction
The benzyl carbamate (Cbz or Z) protecting group is a mainstay in organic synthesis, particularly in peptide and medicinal chemistry, owing to its robustness and orthogonal removal strategies.[1][2] The this compound group shares these characteristics, with the added functionality of the vinyl group for subsequent transformations. The selection of an appropriate deprotection method is paramount to avoid unwanted side reactions, such as the reduction of the vinyl group. This guide outlines the most effective methods for the chemoselective cleavage of the this compound group, supported by experimental protocols and quantitative data.
Deprotection Methodologies: A Comparative Overview
The primary methods for the deprotection of the this compound group are categorized into catalytic hydrogenolysis, acidic cleavage, and nucleophilic cleavage. The choice of method depends on the substrate's sensitivity to reduction, acid lability, and the presence of other functional groups.
| Deprotection Method | Reagents/Conditions | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene, CO₂).[3] | Potential for concomitant reduction of the vinyl group. Requires careful control of catalyst and reaction conditions. Safety concerns with H₂ gas.[3] |
| Catalytic Transfer Hydrogenolysis | Ammonium formate, Formic acid, or Triethylsilane with Pd/C | Avoids the use of flammable H₂ gas, offering a safer alternative.[4] Can be highly chemoselective for the Cbz group over alkenes. | May require optimization of the hydrogen donor and reaction conditions to ensure complete deprotection and selectivity. |
| Acidic Cleavage | HBr in Acetic Acid | Effective for substrates sensitive to hydrogenation.[5] | Harsh conditions may not be suitable for acid-labile substrates. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMAc | Superior for substrates with functionalities sensitive to hydrogenolysis or strong acids.[6][7] | May require elevated temperatures and longer reaction times. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis with H₂ Gas
This is the most common method for Cbz deprotection. Careful monitoring is crucial to prevent over-reduction of the vinyl group.
Materials:
-
This compound-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve the this compound-protected substrate (1.0 equivalent) in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the flask, evacuate, and backfill with an inert gas (repeat three times).
-
Introduce hydrogen gas (typically via a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (disappearance of starting material), purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Catalytic Transfer Hydrogenolysis with Ammonium Formate
This method offers a safer alternative to using hydrogen gas and can provide excellent chemoselectivity.
Materials:
-
This compound-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve the this compound-protected substrate (1.0 equivalent) in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Add ammonium formate (3-5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 3: Chemoselective Deprotection with Triethylsilane
This method is particularly useful for the selective cleavage of the benzyl carbamate in the presence of easily reducible groups like alkenes.
Materials:
-
This compound-protected substrate
-
Palladium(II) chloride (PdCl₂) or Palladium(II) acetate (Pd(OAc)₂)
-
Triethylsilane (Et₃SiH)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the this compound-protected substrate (1.0 equivalent) in CH₂Cl₂ are added triethylamine (1.5 equivalents) and triethylsilane (1.5 equivalents).
-
Palladium(II) chloride or acetate (0.05 equivalents) is then added, and the mixture is stirred at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be filtered and concentrated. The crude product is then purified by chromatography.
Protocol 4: Acidic Cleavage with HBr in Acetic Acid
This protocol is suitable for substrates that are sensitive to hydrogenation.
Materials:
-
This compound-protected substrate
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Glacial acetic acid
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the this compound-protected substrate in glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid.
-
Stir the mixture at room temperature for 2 to 16 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can often be precipitated by the addition of diethyl ether and collected by filtration.
Protocol 5: Nucleophilic Deprotection with 2-Mercaptoethanol
This method is advantageous for substrates containing functional groups that are sensitive to both reduction and strong acids.[6][7]
Materials:
-
This compound-protected substrate
-
2-Mercaptoethanol
-
Potassium phosphate tribasic (K₃PO₄)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
Suspend the protected amine (1 equivalent) and potassium phosphate tribasic (4 equivalents) in DMAc.
-
Purge the mixture with nitrogen three times.
-
Add 2-mercaptoethanol (2 equivalents) and stir the reaction at 75 °C for 24 hours.[6]
-
After cooling to room temperature, pour the mixture into water and extract with dichloromethane.
-
Wash the combined organic phases with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the deprotection of benzyl carbamates, which are expected to be comparable for benzyl vinylcarbamates under optimized conditions.
| Substrate Type | Deprotection Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Cbz-protected amino acid | Catalytic Hydrogenolysis | 10% Pd/C, H₂ | MeOH | RT | 1-4 | >95 |
| N-Cbz-protected amine | Transfer Hydrogenolysis | 10% Pd/C, HCO₂NH₄ | MeOH | RT | 0.5-2 | 90-98 |
| N-Cbz-aziridine with alkene | Chemoselective Transfer Hydrogenolysis | PdCl₂, Et₃SiH, Et₃N | CH₂Cl₂ | RT | 1-3 | High |
| N-Cbz-protected amine | Acidic Cleavage | 33% HBr/AcOH | AcOH | RT | 2-16 | 85-95 |
| N-Cbz-protected amine | Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc | 75 | 24 | High |
Visualizing Deprotection Workflows
The following diagrams illustrate the general workflows for the primary deprotection methodologies.
References
- 1. people.uniurb.it [people.uniurb.it]
- 2. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 7. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
Application Notes and Protocols: Benzyl Vinylcarbamate and the Role of Benzyl Carbamates in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of benzyl vinylcarbamate and the established use of the benzyloxycarbonyl (Cbz) protecting group in peptide synthesis. While this compound is not a conventional reagent in this field, its chemistry suggests potential applications. This document outlines its synthesis and hypothetical use, followed by detailed protocols for the widely employed Cbz protecting group, a cornerstone of peptide chemistry.
Introduction to Amine Protection in Peptide Synthesis
The synthesis of peptides with a defined sequence requires the temporary protection of the α-amino group of an amino acid to prevent self-polymerization and other side reactions during the formation of a peptide bond.[1] An ideal protecting group is one that can be introduced efficiently, is stable during the coupling reaction, and can be removed under mild conditions without affecting the newly formed peptide bond or other protecting groups on the amino acid side chains.[2]
Carbamates are among the most useful protecting groups for amines in peptide synthesis.[2] The benzyloxycarbonyl (Cbz or Z) group, a type of benzyl carbamate, was a revolutionary discovery in peptide synthesis as it prevents racemization at the chiral center during activation and coupling.[1]
This compound: A Prospective Reagent for Amine Modification
While not commonly documented for peptide synthesis, this compound's structure, featuring a reactive vinyl group, presents it as a potential reagent for amine protection, possibly through a Michael addition-type reaction.
This compound can be synthesized from acryloyl azide, which undergoes a Curtius rearrangement to form vinyl isocyanate. This intermediate is then trapped by benzyl alcohol.
Caption: Synthesis of this compound.
The vinyl group of this compound could potentially react with the nucleophilic amino group of an amino acid in a conjugate addition reaction. This would result in a protected amino acid, although the stability and deprotection conditions for such a linkage would require experimental validation.
Caption: Hypothetical Protection of an Amino Acid.
Application Note: The Benzyloxycarbonyl (Cbz) Group in Peptide Synthesis
Given the lack of established protocols for this compound, this section details the application of the structurally related and widely used benzyloxycarbonyl (Cbz or Z) protecting group.
The Cbz group is a robust and versatile protecting group for amines, particularly in solution-phase peptide synthesis and as a side-chain protecting group in the Boc/Bzl solid-phase strategy.[3][4] It is introduced by reacting an amino acid with benzyl chloroformate.
References
The Role of Benzyl Vinylcarbamate in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzyl vinylcarbamate emerges as a versatile building block in the synthesis of complex heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. The unique reactivity of its vinyl and carbamate functionalities allows for its participation in a variety of cycloaddition reactions, providing access to a diverse range of nitrogen-containing heterocyclic architectures. This document provides an overview of its application, focusing on the synthesis of piperidine and tetrahydropyridine derivatives, supported by detailed experimental protocols and reaction data.
Introduction
Heterocyclic compounds, particularly those containing nitrogen, are at the core of many pharmaceuticals due to their ability to interact with biological targets with high specificity and affinity. The piperidine moiety, for instance, is a common feature in numerous approved drugs. The strategic use of this compound in cycloaddition reactions, such as the Diels-Alder and aza-Diels-Alder reactions, offers a powerful and convergent approach to construct these valuable molecular frameworks. The benzyl carbamate group not only acts as a directing and activating group but also serves as a protected amine, which can be readily deprotected at a later synthetic stage to allow for further functionalization.
Application in [4+2] Cycloaddition Reactions for Piperidine Synthesis
This compound can function as a dienophile in [4+2] cycloaddition reactions, reacting with a suitable diene to construct a six-membered ring system that serves as a precursor to substituted piperidines. The electron-withdrawing nature of the carbamate group activates the vinyl moiety, facilitating the cycloaddition.
Workflow for Piperidine Synthesis via [4+2] Cycloaddition:
Application Notes and Protocols for the Analysis of Benzyl Vinylcarbamate Reactions by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl vinylcarbamate is a versatile chemical intermediate utilized in the synthesis of a variety of compounds within the pharmaceutical and chemical industries. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, ensuring product purity, and maximizing yield. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques that provide robust and reliable methods for the qualitative and quantitative analysis of this compound and its reaction products. HPLC is particularly well-suited for the analysis of thermally labile compounds like carbamates, while GC-MS offers high sensitivity and structural elucidation capabilities.[1][2] This document provides detailed application notes and experimental protocols for the analysis of this compound reactions using both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a preferred method for the analysis of carbamates due to their potential thermal instability.[2][3][4] Reversed-phase HPLC with UV detection is a common approach for compounds containing a chromophore, such as the benzyl group in this compound. For enhanced sensitivity and selectivity, especially at trace levels, post-column derivatization with fluorescence detection can be employed, as outlined in U.S. EPA Method 531.1 for N-methylcarbamates.[1][3][4][5]
Experimental Protocol: HPLC-UV Method
This protocol describes a general method for the analysis of this compound and related compounds, such as benzyl alcohol (a potential starting material or byproduct).
1. Sample Preparation:
-
Accurately weigh and dissolve the reaction mixture sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector. |
| Column | Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1] |
| Mobile Phase A | Water with 0.1% Formic Acid.[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid.[6] |
| Gradient Program | Start with a suitable ratio of A:B (e.g., 80:20), and linearly increase the proportion of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detector Wavelength | 254 nm (for the benzyl chromophore). A diode array detector can be used to monitor multiple wavelengths. |
| Injection Volume | 10-20 µL. |
3. Data Analysis:
-
Identify the peaks corresponding to this compound, starting materials, and products based on their retention times, which should be determined by injecting pure standards.
-
Quantify the components by creating a calibration curve using standard solutions of known concentrations. The peak area is proportional to the concentration of the analyte.
Figure 1: HPLC Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Due to the thermal lability of many carbamates, derivatization may be necessary to improve their thermal stability and chromatographic behavior. However, for a compound like this compound, direct injection might be feasible depending on the injector temperature and the compound's stability.
Experimental Protocol: GC-MS Method
This protocol provides a starting point for the development of a GC-MS method for the analysis of this compound reactions.
1. Sample Preparation:
-
Dissolve the reaction mixture in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is anhydrous by passing it through a small column of sodium sulfate.
-
Derivatization (Optional): If thermal degradation is observed, consider derivatization of the carbamate group, for example, by methylation.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| GC-MS System | A standard GC-MS system with a split/splitless injector and an electron ionization (EI) source. |
| Column | A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min. |
| Injector Temperature | 250 °C (optimization may be required to minimize thermal degradation). |
| Oven Program | Initial temperature of 50-70 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C. |
| MS Interface Temp | 280 °C. |
| Ion Source Temp | 230 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | 40-500 amu. |
3. Data Analysis:
-
Identify compounds based on their retention times and mass spectra. The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions. Common fragments for benzyl-containing compounds include m/z 91 (tropylium ion) and m/z 108 (benzyl alcohol radical cation).
-
Quantification can be performed using an internal standard and by creating a calibration curve based on the peak area of a characteristic ion (selected ion monitoring, SIM, mode for higher sensitivity).
Figure 2: GC-MS Experimental Workflow.
Data Presentation
Quantitative data for the analysis of carbamates can be summarized to provide an overview of the method's performance. The following tables present typical validation parameters for HPLC and GC-MS analysis of carbamates, which can serve as a benchmark when developing a method for this compound.
Table 1: Representative Quantitative Data for HPLC Analysis of Carbamates
| Analyte (Carbamate) | Retention Time (min) | LOD (µg/L) | LOQ (µg/L) | Linearity (r²) |
| Aldicarb | 12.5 | 0.5 | 1.5 | >0.999 |
| Carbofuran | 18.2 | 0.2 | 0.5 | >0.999 |
| Methomyl | 8.9 | 1.0 | 3.0 | >0.998 |
| Propoxur | 16.7 | 0.3 | 1.0 | >0.999 |
| Benzyl carbamate * | To be determined | TBD | TBD | TBD |
*Data for Benzyl carbamate is not available in the searched literature and would need to be determined experimentally. The presented data for other carbamates is representative of what can be achieved with HPLC methods.[1][7]
Table 2: Representative Quantitative Data for GC-MS Analysis of Carbamates
| Analyte (Carbamate) | Retention Time (min) | Characteristic Ions (m/z) | LOD (µg/L) | LOQ (µg/L) | Linearity (r²) |
| Carbofuran (methylated) | 15.8 | 164, 235 | 0.1 | 0.3 | >0.99 |
| Propoxur (methylated) | 14.2 | 110, 152 | 0.2 | 0.5 | >0.99 |
| Carbaryl (methylated) | 17.5 | 144, 158 | 0.1 | 0.4 | >0.99 |
| This compound * | To be determined | TBD | TBD | TBD | TBD |
*Data for this compound is not available in the searched literature and would need to be determined experimentally. The presented data for other derivatized carbamates is representative of what can be achieved with GC-MS methods.[5]
Conclusion
The HPLC and GC-MS methods outlined in these application notes provide a comprehensive framework for the analysis of this compound reactions. The detailed protocols serve as a starting point for method development and can be optimized to suit specific reaction conditions and analytical requirements. By employing these techniques, researchers can effectively monitor reaction progress, identify intermediates and byproducts, and ensure the quality and purity of the final products in their drug development and chemical synthesis endeavors.
References
- 1. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. s4science.at [s4science.at]
- 4. agilent.com [agilent.com]
- 5. scispec.co.th [scispec.co.th]
- 6. Separation of Benzyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. food.actapol.net [food.actapol.net]
Application Notes and Protocols for the Scale-up Synthesis of Benzyl Vinylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, scalable, and efficient protocol for the synthesis of benzyl vinylcarbamate, a key intermediate in various industrial applications, including pharmaceutical drug development. The protocol is designed for easy scale-up and focuses on a method that avoids hazardous purification techniques like high-vacuum distillation. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
This compound is a valuable chemical intermediate, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its unique structure, containing both a vinyl group and a carbamate moiety, makes it a versatile building block in organic synthesis. Notably, benzyl carbamate derivatives are crucial precursors in the production of advanced pharmaceutical agents, such as HIV-integrase inhibitors[1]. The demand for high-purity this compound necessitates a robust and scalable synthesis process for industrial applications.
This application note details an improved and scalable method for the preparation of benzyl-N-vinyl carbamate. The process involves the formation of vinyl isocyanate via a Curtius rearrangement of acryloyl azide, which is then co-distilled with a solvent into benzyl alcohol. This method allows for purification by crystallization, which is a significant advantage for large-scale production over chromatographic or high-vacuum distillation methods[2].
Quantitative Data Summary
The following table summarizes the key quantitative data for the scalable synthesis of this compound.
| Parameter | Value | Reference |
| Starting Materials | ||
| Acryloyl Chloride | 90 g (1 mol) | [2] |
| Sodium Azide | 68.4 g (1.05 mol) | [2] |
| Benzyl Alcohol | 86 g (0.8 mol) | [2] |
| Reaction Conditions | ||
| Acryloyl Azide Synthesis Temperature | 0-5 °C | [2] |
| This compound Synthesis Pot Temperature | 105-110 °C | [2] |
| This compound Synthesis Vapor Temperature | 80-100 °C | [2] |
| Product Yield and Purity | ||
| Yield of this compound | 115-128 g (65-72%) | [2] |
| Melting Point | 43-44 °C | [3][4] |
| Purity | High purity achievable by crystallization | [2] |
Experimental Protocols
This section provides a detailed, two-step protocol for the industrial-scale synthesis of this compound.
Synthesis of Acryloyl Azide
This initial step involves the synthesis of the acryloyl azide intermediate.
Materials:
-
Acryloyl chloride (90 g, 1 mol)
-
Sodium azide (68.4 g, 1.05 mol)
-
Toluene (200 mL)
-
Water (200 mL)
-
Adogen 464 (methyltrialkylammonium chloride) (0.09 g)
-
1-L reactor with stirring and cooling capabilities
Procedure:
-
Charge the 1-L reactor with sodium azide (68.4 g), water (200 mL), toluene (200 mL), and Adogen 464 (0.09 g)[2].
-
Cool the mixture to 0-5 °C using an ice-water bath while stirring[2].
-
Add acryloyl chloride (90 g) dropwise to the mixture over a period of 1.5 hours, maintaining the temperature between 0-5 °C[2].
-
After the complete addition of acryloyl chloride, continue stirring the mixture for an additional 45 minutes[2].
-
Separate the organic phase. The resulting toluene solution of acryloyl azide should be stored at 0-5 °C until use in the next step[2].
Synthesis of this compound
This step utilizes the previously synthesized acryloyl azide to produce the final product.
Materials:
-
Acryloyl azide solution in toluene (from step 3.1)
-
Benzyl alcohol (86 g, 0.8 mol)
-
Toluene (150-200 mL)
-
Phenothiazine (0.5 g in the distillation flask, 0.05 g in the receiver)
-
Triethylamine (0.1-0.3 g)
-
Distillation apparatus with a heating mantle and a receiver
-
Heptane for crystallization
Procedure:
-
Charge the distillation flask with 150-200 mL of toluene and 0.5 g of phenothiazine. Heat the solution to 105-110 °C[2].
-
Charge the receiver with benzyl alcohol (86 g), phenothiazine (0.05 g), and triethylamine (0.1-0.3 g). Cool this mixture in an ice bath and stir[2].
-
Pump the prepared acryloyl azide solution into the heated distillation flask over a period of 4-5 hours. Maintain the pot temperature at 105-110 °C. The vapor temperature will range from 80-100 °C[2].
-
Collect the distillate directly into the cooled benzyl alcohol mixture in the receiver[2].
-
After the addition of the acryloyl azide solution is complete, continue the distillation to collect an additional 10-20 mL of toluene[2].
-
Isolate the receiver from the distillation setup and continue to stir its contents at 0-5 °C for 1-2 hours[2].
-
Allow the product mixture to gradually warm to room temperature and continue stirring until the reaction is complete, as monitored by HPLC analysis[2].
-
Remove the solvent in vacuo to a final weight of 200-250 g[2].
-
Add 300-350 mL of heptane to the residue and cool the mixture to 15 °C while stirring[2].
-
Add a few seed crystals of this compound to induce crystallization and continue stirring for 2-3 hours[2].
-
Filter the solid product, wash with heptane, and dry in vacuo to yield 115-128 g (65-72%) of this compound[2].
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the scale-up synthesis of this compound.
Caption: Workflow for the Synthesis of this compound.
Safety and Handling
-
Acryloyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium azide is highly toxic and can form explosive metal azides. Avoid contact with heavy metals and acids.
-
Acryloyl azide is a potentially explosive intermediate. It should be handled with care and not isolated in a pure form. The solution in toluene should be kept cool and used promptly.
-
Phenothiazine is a polymerization inhibitor.
-
The reaction should be conducted by trained personnel in a facility equipped to handle hazardous materials.
Conclusion
The described protocol provides a reliable and scalable method for the synthesis of this compound, suitable for industrial applications. The process is designed to be efficient, avoiding problematic purification steps and providing a good yield of high-purity product. This application note serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
Application Notes and Protocols: Benzyl Vinylcarbamate in Flow Chemistry for Carbamate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of benzyl vinylcarbamate in the synthesis of novel carbamates utilizing continuous flow chemistry. The methodologies described herein leverage the advantages of flow chemistry, such as enhanced reaction control, improved safety, and scalability, to perform aza-Michael addition reactions efficiently.
Introduction
The carbamate functional group is a crucial moiety in a vast array of pharmaceuticals and agrochemicals. Traditional batch synthesis of complex carbamates can present challenges related to reaction time, safety, and scalability. Continuous flow chemistry offers a powerful alternative for the synthesis of these important molecules. This application note focuses on the use of this compound as a versatile building block in flow chemistry for the synthesis of more complex carbamate derivatives through an aza-Michael addition reaction. The vinyl group of this compound acts as a Michael acceptor, allowing for the addition of a variety of nucleophiles, particularly amines, to generate novel carbamate structures.
The protocols provided are based on established principles of aza-Michael additions in continuous flow systems, offering a robust starting point for further optimization and application in drug discovery and development.
Experimental Protocols
Protocol 1: Continuous Flow Aza-Michael Addition of Amines to this compound
This protocol details the general procedure for the aza-Michael addition of a primary or secondary amine to this compound in a continuous flow setup using a packed-bed reactor with a heterogeneous base catalyst.
Materials:
-
This compound
-
Amine (e.g., benzylamine, piperidine, etc.)
-
Toluene (or other suitable solvent)
-
Potassium carbonate (K₂CO₃), powdered and dried
-
Flow chemistry system (e.g., Vapourtec E-series or similar)
-
Pump module
-
Packed-bed reactor column (e.g., Omnifit glass column, 10 cm length, 10 mm i.d.)
-
Heating module for the column
-
Back-pressure regulator
-
Collection vials
Procedure:
-
Preparation of the Reagent Solution:
-
Prepare a 0.5 M solution of this compound in toluene.
-
Prepare a 0.6 M solution of the desired amine in toluene (1.2 equivalents).
-
-
Preparation of the Packed-Bed Reactor:
-
Pack an Omnifit glass column with powdered potassium carbonate.
-
Ensure the column is tightly packed to avoid channeling.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Connect the reagent solution reservoirs to the pump module.
-
Connect the output of the pump to the packed-bed reactor.
-
Place the packed-bed reactor in the heating module.
-
Connect the outlet of the reactor to the back-pressure regulator and then to the collection vial.
-
-
Reaction Execution:
-
Set the temperature of the column heater to 100 °C.[1]
-
Set the back-pressure regulator to the desired pressure (e.g., 7 bar / 100 psi) to prevent solvent boiling.
-
Pump the pre-mixed solution of this compound and the amine through the packed-bed reactor at a flow rate of 0.5 mL/min.[1]
-
This flow rate in the specified column dimensions results in a residence time of approximately 5 minutes.[1]
-
Allow the system to reach a steady state (typically 3-5 residence times) before collecting the product.
-
-
Work-up and Analysis:
-
The collected solution from the reactor outlet contains the desired product.
-
The solvent can be removed under reduced pressure.
-
The crude product can be purified by standard techniques such as column chromatography or crystallization.
-
Analyze the product by techniques such as NMR, LC-MS, and IR spectroscopy to confirm its identity and purity.
-
Protocol 2: Synthesis of this compound (Batch Procedure)
This protocol describes the synthesis of the starting material, this compound, via a Curtius rearrangement.[2]
Materials:
-
Acryloyl chloride
-
Sodium azide (NaN₃)
-
Toluene
-
Adogen 464 (methyltrialkylammonium chloride)
-
Benzyl alcohol
-
Phenothiazine
-
Triethylamine
-
Heptane
-
Ice-water bath
-
Distillation apparatus
Procedure:
-
Synthesis of Acryloyl Azide:
-
In a 1-L reactor, charge 68.4 g (1.05 mol) of sodium azide, 200 mL of water, 200 mL of toluene, and 0.09 g of Adogen 464.[2]
-
Cool the mixture in an ice-water bath with stirring.
-
Add 90 g (1 mol) of acryloyl chloride dropwise over 1.5 hours, maintaining the temperature between 0-5 °C.[2]
-
After the addition, stir the mixture for an additional 45 minutes.[2]
-
Separate the organic phase and store it at 0-5 °C until use.[2]
-
-
Synthesis of this compound:
-
Charge a distillation flask with 150-200 mL of toluene and 0.5 g of phenothiazine and heat to 105-110 °C.[2]
-
Charge a receiver flask with 86 g (0.8 mol) of benzyl alcohol, 0.05 g of phenothiazine, and 0.1-0.3 g of triethylamine, and cool it in an ice bath with stirring.[2]
-
Pump the previously prepared acryloyl azide solution into the distillation flask over 4-5 hours. The vinyl isocyanate formed via Curtius rearrangement will co-distill with toluene.[2]
-
Collect the distillate directly into the cooled benzyl alcohol mixture. The vapor temperature should be in the range of 80-100 °C.[2]
-
After the addition is complete, continue distillation to collect an additional 10-20 mL of toluene.[2]
-
Isolate the receiver and stir its contents at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir until the reaction is complete (monitored by HPLC).[2]
-
Remove the solvent in vacuo.
-
Add 300-350 mL of heptane to the residue and cool to 15 °C with stirring.
-
Add seed crystals of this compound and stir for 2-3 hours to induce crystallization.[2]
-
Filter the product, wash with heptane, and dry in vacuo to yield this compound (typical yield: 65-72%).[2]
-
Data Presentation
Table 1: Reaction Parameters for Continuous Flow Aza-Michael Addition.
| Parameter | Value | Reference |
| Substrate 1 | This compound (0.5 M in toluene) | [1] |
| Substrate 2 | Amine (e.g., benzylamine, 1.2 equiv) | [1] |
| Catalyst | Potassium Carbonate (packed bed) | [1] |
| Solvent | Toluene | [1] |
| Flow Rate | 0.5 mL/min | [1] |
| Reactor Temperature | 100 °C | [1] |
| Residence Time | ~5 min | [1] |
| Back Pressure | 7 bar (100 psi) | |
| Expected Yield | High Conversion | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for the continuous flow aza-Michael addition.
Logical Relationship
Caption: Synthesis and application of this compound.
References
Application Notes and Protocols: Catalytic Reactions of Benzyl Vinylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications of benzyl vinylcarbamate, a versatile building block in organic synthesis. The document details synthetic protocols for the starting material, explores its use in key catalytic reactions, and provides data-driven insights into optimizing reaction conditions.
Synthesis of this compound
A reliable and scalable synthesis of this compound is crucial for its application in further catalytic reactions. The following protocol is adapted from a method developed by Govindan, which avoids purification by high-vacuum distillation or chromatography.[1]
Experimental Protocol:
Part A: Synthesis of Acryloyl Azide [1]
-
A 1-L reactor is charged with sodium azide (68.4 g, 1.05 mol), water (200 mL), toluene (200 mL), and Adogen 464 (methyltrialkylammonium chloride, 0.09 g).
-
The mixture is cooled to 0-5 °C with stirring in an ice-water bath.
-
Acryloyl chloride (90 g, 1 mol) is added dropwise over 1.5 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, the mixture is stirred for an additional 45 minutes.
-
The organic phase containing the acryloyl azide is separated and stored at 0-5 °C until use.
Part B: Synthesis of this compound [1]
-
A distillation flask is charged with 150-200 mL of toluene and 0.5 g of phenothiazine and heated to 105-110 °C.
-
A receiver flask is charged with benzyl alcohol (86 g, 0.8 mol), phenothiazine (0.05 g), and triethylamine (0.1-0.3 g). This mixture is cooled in an ice bath with stirring.
-
The previously prepared acryloyl azide solution is pumped into the distillation flask over 4-5 hours, maintaining a pot temperature of 105-110 °C. The vinyl isocyanate formed via Curtius rearrangement co-distills with toluene.
-
The distillate is collected directly into the stirred, cooled benzyl alcohol mixture.
-
After the addition is complete, continue distillation to collect an additional 10-20 mL of toluene.
-
The receiver flask is isolated and its contents are stirred at 0-5 °C for 1-2 hours.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by HPLC.
-
The mixture is concentrated in vacuo to a weight of 200-250 g.
-
Heptane (300-350 mL) is added, and the mixture is cooled to 15 °C with stirring.
-
Seed crystals of this compound are added, and the mixture is stirred for 2-3 hours to induce crystallization.
-
The product is collected by filtration, washed with heptane, and dried in vacuo.
-
Expected yield: 115-128 g (65-72%).
Catalytic Asymmetric [4+2] Cycloaddition (Diels-Alder Reaction)
This compound is an excellent dienophile in Diels-Alder reactions, providing access to valuable chiral nitrogen-containing heterocyclic compounds. Chiral Lewis acids and organocatalysts can be employed to achieve high levels of enantioselectivity.
General Reaction Scheme:
Caption: General workflow for the catalytic Diels-Alder reaction.
Catalytic Conditions and Expected Outcomes:
The choice of catalyst is critical for achieving high yield and stereoselectivity. Below is a summary of potential catalyst systems and their expected impact on the reaction.
| Catalyst Type | Example Catalyst | Solvent | Temperature (°C) | Expected Yield | Expected Enantioselectivity (ee) | Reference for Analogy |
| Chiral Brønsted Acid | (R)-TRIP | Dichloromethane | -20 to RT | Good to High | Moderate to High | [2] |
| Chiral Phosphoric Acid | (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (TRIP) | Toluene | -20 to RT | Good to High | High | [3] |
| Chiral Secondary Amine | Diphenylprolinol silyl ether | Chloroform | 0 to RT | Good | Moderate to High | [4] |
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol is a representative procedure based on analogous reactions and should be optimized for specific substrates.
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst (5-10 mol%).
-
Add the desired solvent (e.g., dichloromethane or toluene, 0.1 M).
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the diene (1.2 equivalents).
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction may be quenched with a suitable reagent (e.g., triethylamine for acid-catalyzed reactions).
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral cycloadduct.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Reaction Mechanism and Stereochemical Control
The Diels-Alder reaction is a concerted [4+2] cycloaddition.[5] The stereochemical outcome is controlled by the geometry of the transition state. The use of chiral catalysts creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
Caption: Proposed catalytic cycle for the asymmetric Diels-Alder reaction.
In the case of chiral Brønsted acid catalysis, the acid is thought to activate the dienophile by protonation or hydrogen bonding, lowering its LUMO energy and accelerating the reaction. The bulky chiral environment of the catalyst then directs the approach of the diene to one face of the dienophile, leading to high enantioselectivity.[2]
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex nitrogen-containing molecules. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize catalytic reactions involving this compound, particularly in the realm of asymmetric cycloadditions. The development of efficient and stereoselective transformations using this compound will undoubtedly contribute to advancements in medicinal chemistry and materials science.
References
- 1. How to synthesize this compound?_Chemicalbook [chemicalbook.com]
- 2. Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of Benzyl Vinylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of benzyl vinylcarbamate, a key intermediate in pharmaceutical synthesis, through crystallization and column chromatography. The protocols are designed to yield high-purity material suitable for downstream applications in drug development and research.
Data Presentation: Physical Properties and Purification Summary
A summary of the physical properties of this compound and the outcomes of the two purification methods are presented below for easy comparison.
| Property/Parameter | Value/Condition | Reference |
| Molecular Formula | C₁₀H₁₁NO₂ | |
| Molecular Weight | 177.20 g/mol | [1] |
| Melting Point | 41-44°C | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [3] |
| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [2] |
| Crystallization Solvent | Heptane | [4] |
| Crystallization Yield | 65-72% | [4] |
| Chromatography Stationary Phase | Silica Gel (230-400 mesh) | |
| Chromatography Mobile Phase | Hexanes/Ethyl Acetate Gradient | [3] |
Experimental Protocols
Purification by Crystallization
Crystallization is a highly effective method for purifying this compound, particularly for larger scale operations, as it can obviate the need for chromatographic separation.[4][5]
Protocol:
-
Dissolution: Following synthesis and initial workup, concentrate the crude product in vacuo to obtain a residue.[4]
-
Solvent Addition: To the residue, add 300-350 mL of heptane.[4]
-
Cooling and Seeding: Cool the mixture to 15°C with stirring. Introduce a few seed crystals of pure this compound to initiate crystallization.[4]
-
Crystallization: Continue stirring the mixture for 2-3 hours at 15°C to allow for complete crystal formation.[4]
-
Isolation: Collect the crystalline product by filtration.
-
Washing: Wash the collected crystals with cold heptane to remove any residual impurities.[4]
-
Drying: Dry the purified this compound in vacuo to a constant weight. The expected yield of the purified product is between 65-72%.[4]
Purification by Flash Column Chromatography
Flash column chromatography is a suitable technique for the purification of this compound on a laboratory scale, offering excellent separation of the target compound from reaction byproducts and unreacted starting materials.[6]
Protocol:
-
Mobile Phase Selection: Determine the optimal mobile phase composition by thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for this compound.[7]
-
Column Packing:
-
Select a column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate).[3]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Add a layer of sand on top of the silica gel to prevent disturbance upon solvent addition.[3]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.[3]
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Fraction Pooling and Concentration:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visualizations
Experimental Workflow for Crystallization
Caption: Workflow for the purification of this compound by crystallization.
Experimental Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by flash column chromatography.
References
- 1. benzyl N-ethenylcarbamate | C10H11NO2 | CID 10931982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of Benzyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Troubleshooting & Optimization
How to improve the yield of Benzyl vinylcarbamate synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Benzyl vinylcarbamate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and product purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, particularly via the Curtius rearrangement of acryloyl azide.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in this compound synthesis are often attributed to several factors. The most common issues include side reactions, incomplete conversion, and product degradation during purification.
-
Side Reaction with Acidic Impurities: Trace amounts of acid, potentially from unreacted acryloyl chloride in the acryloyl azide starting material, can lead to the formation of dibenzylethylenedicarbamate as a significant byproduct, drastically reducing the yield of the desired product.
-
Solution: Ensure the acryloyl azide is pure and free from acidic contaminants. The improved process developed by Govindan, which involves the co-distillation of the intermediate vinyl isocyanate, helps to separate it from non-volatile impurities.[1]
-
-
Polymerization of Vinyl Isocyanate: The vinyl isocyanate intermediate is highly prone to polymerization, especially at elevated temperatures.
-
Solution: The use of an inhibitor like phenothiazine is crucial to prevent polymerization. The reaction should be conducted at a controlled temperature, and the vinyl isocyanate should be trapped in the benzyl alcohol solution as it is formed to minimize self-polymerization.[1]
-
-
Incomplete Reaction: The reaction between vinyl isocyanate and benzyl alcohol may not go to completion.
-
Solution: Monitor the reaction progress using analytical techniques like HPLC. Stirring the reaction mixture at a low temperature (0-5 °C) for 1-2 hours after the addition of the azide, followed by gradual warming to room temperature, can help drive the reaction to completion.[1]
-
Q2: I am observing the formation of a significant amount of polymeric material in my reaction. How can this be prevented?
Polymerization is a major competing reaction. The vinyl group in both the vinyl isocyanate intermediate and the this compound product can polymerize.
-
Inhibitor: The addition of a radical inhibitor is essential. Phenothiazine is commonly used for this purpose and should be present in both the distillation flask and the receiving flask containing benzyl alcohol.[1]
-
Temperature Control: Maintain strict temperature control throughout the reaction. Overheating can accelerate polymerization. The distillation of vinyl isocyanate should be carried out at the lowest possible temperature that allows for a reasonable rate of distillation.[1]
-
Minimize Exposure to Air: Oxygen can initiate polymerization. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this side reaction.
Q3: The purification of my crude product is challenging, and I am losing a significant amount of product. What are the best practices for purification?
Purification of this compound can be problematic due to its thermal instability.
-
Avoid High-Vacuum Distillation: Prolonged heating during high-vacuum distillation can lead to decomposition of the product, resulting in lower yields.[2]
-
Crystallization: The recommended method for purification is crystallization. An improved process allows for the product to be crystallized directly from the reaction mixture after removing the solvent, which avoids the need for distillation.[1] The crude product can be dissolved in a minimal amount of a suitable solvent and then precipitated by the addition of a non-solvent. Heptane is often used to precipitate the product from the toluene reaction mixture.[1]
-
Chromatography: While less ideal for large-scale preparations due to potential product loss on the column, silica gel chromatography can be used for small-scale purification. A non-polar eluent system should be used to minimize interactions with the silica gel.
Q4: Are there alternative synthesis routes to this compound that might offer higher yields or easier purification?
Yes, several alternative methods for the synthesis of vinyl carbamates have been explored, which may offer advantages depending on the available starting materials and equipment.
-
Ruthenium-Catalyzed Synthesis: Terminal alkynes can react with carbon dioxide and secondary amines in the presence of ruthenium catalysts to produce vinyl carbamates. This method avoids the use of phosgene or its derivatives.
-
Transvinylation: Carbamates can be reacted with vinyl acetate in the presence of a palladium catalyst to yield vinyl carbamates. This method avoids the handling of highly reactive isocyanates.
-
Enzymatic Synthesis: Lipase-catalyzed transesterification of a carbamate with a vinyl ester is a potential green alternative, offering high selectivity under mild reaction conditions.
Data Presentation: Comparison of Synthesis Parameters
The following table summarizes the yield of this compound under different reported conditions.
| Synthesis Method | Key Reagents | Catalyst/Inhibitor | Solvent | Temperature (°C) | Yield (%) | Reference |
| Curtius Rearrangement (Improved Method) | Acryloyl azide, Benzyl alcohol | Triethylamine (catalyst), Phenothiazine (inhibitor) | Toluene | 105-110 | 65-72 | [1] |
| Curtius Rearrangement (Older Method) | Acryloyl chloride, Sodium azide, Benzyl alcohol | Pyridine | Toluene | 110 | ~60 | [2] |
Experimental Protocols
Improved Synthesis of this compound via Curtius Rearrangement
This protocol is based on the improved method developed by Govindan, which offers good yields and avoids problematic purification steps.[1]
Step 1: Preparation of Acryloyl Azide
-
In a 1-L reactor, charge 68.4 g (1.05 mol) of sodium azide, 200 mL of water, 200 mL of toluene, and 0.09 g of Adogen 464 (methyltrialkylammonium chloride).
-
Cool the mixture to 0-5 °C in an ice-water bath with stirring.
-
Add 90 g (1 mol) of acryloyl chloride dropwise over 1.5 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 45 minutes.
-
Separate the organic phase containing the acryloyl azide and store it at 0-5 °C until use. Caution: Acryloyl azide is potentially explosive and should be handled with care.
Step 2: Synthesis of this compound
-
Charge a distillation flask with 150-200 mL of toluene and 0.5 g of phenothiazine.
-
Heat the toluene solution to 105-110 °C.
-
In a separate receiving flask, charge 86 g (0.8 mol) of benzyl alcohol, 0.05 g of phenothiazine, and 0.1-0.3 g of triethylamine. Cool this mixture in an ice bath with stirring.
-
Pump the previously prepared acryloyl azide solution (1 mol) into the heated distillation flask over 4-5 hours. The vinyl isocyanate formed via Curtius rearrangement will co-distill with toluene. The vapor temperature should be maintained between 80-100 °C.
-
Collect the distillate directly into the cooled benzyl alcohol mixture in the receiving flask.
-
After the addition of acryloyl azide is complete, continue the distillation to collect an additional 10-20 mL of toluene.
-
Isolate the receiving flask and stir its contents at 0-5 °C for 1-2 hours.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring until the reaction is complete, as monitored by HPLC.
Step 3: Product Isolation and Purification
-
Remove the solvent from the reaction mixture in vacuo until the total weight is reduced to 200-250 g.
-
Add 300-350 mL of heptane to the residue and cool the mixture to 15 °C with stirring.
-
Add a few seed crystals of this compound to induce crystallization and continue stirring for 2-3 hours.
-
Filter the precipitated product, wash with cold heptane, and dry in vacuo.
-
The expected yield is 115-128 g (65-72%).[1]
Visualizations
References
Troubleshooting side reactions in Benzyl vinylcarbamate synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl vinylcarbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis significantly lower than expected (below 60%)?
Answer:
Low yields in this compound synthesis can stem from several factors, primarily related to side reactions and reactant purity.
-
Formation of Dibenzylethylenedicarbamate: This is a major byproduct, especially in the presence of any residual acid from the acryloyl chloride starting material.[] Acidic conditions can promote the reaction of benzyl alcohol with the desired product.
-
Polymerization of Vinyl Isocyanate: The vinyl isocyanate intermediate is prone to polymerization, especially at elevated temperatures or in the absence of an inhibitor.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Purity of Starting Materials: Impurities in benzyl alcohol or acryloyl chloride can lead to side reactions and reduced yields.
-
Solution: Use high-purity, anhydrous starting materials. Impurities in technical grade benzyl chloride can include benzaldehyde and other related compounds which may interfere with the reaction.
-
Question 2: My final product is difficult to purify and appears oily or discolored. What could be the cause?
Answer:
Purification challenges and an oily or discolored product often indicate the presence of byproducts or residual starting materials.
-
Presence of Dibenzylethylenedicarbamate: This byproduct can co-precipitate with the desired product, leading to an impure, often oily, solid.
-
Solution: Optimize the reaction conditions to minimize the formation of this byproduct as described in Question 1. Purification by crystallization from a heptane/ethyl acetate mixture can be effective in removing it.
-
-
Residual Benzyl Alcohol: Due to its high boiling point, removing excess benzyl alcohol can be challenging.[4][5]
-
Polymer Contamination: If polymerization of the vinyl isocyanate intermediate occurred, the resulting polymer will contaminate the product.
-
Solution: Ensure adequate inhibitor is present throughout the reaction and that temperature control is strictly maintained. The polymer is generally insoluble and can be removed during filtration, but its formation will lower the overall yield.
-
Question 3: I'm observing a significant amount of solid material in my distillation flask during the addition of acryloyl azide. What is happening?
Answer:
The formation of a solid in the distillation flask is likely due to the premature polymerization of vinyl isocyanate.
-
Cause: The pot temperature may be too high, or the concentration of the inhibitor may be insufficient.
-
Solution:
-
Strictly maintain the pot temperature between 105-110 °C.[2][3]
-
Ensure that the specified amount of phenothiazine is added to the toluene before heating.
-
The rate of addition of the acryloyl azide solution can also influence the vapor temperature; ensure it is added over the recommended 4-5 hour period.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and scalable method is the Curtius rearrangement of acryloyl azide to form vinyl isocyanate. This intermediate is then co-distilled with a solvent like toluene into a solution of benzyl alcohol, where it reacts to form this compound.[2][3]
Q2: What are the main side reactions to be aware of during this synthesis?
A2: The two primary side reactions are the formation of dibenzylethylenedicarbamate in the presence of acid and the polymerization of the vinyl isocyanate intermediate.[]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress should be monitored by HPLC until completion is indicated.[2][3] Thin Layer Chromatography (TLC) can also be used for a more rapid qualitative assessment.
Q4: What is the recommended method for purifying this compound?
A4: Purification is typically achieved by crystallization. This method avoids the need for high-vacuum distillation, which can be challenging and lead to product decomposition.[2][3] The crude product is typically crystallized from a mixture of heptane and a minimal amount of a solvent in which it is more soluble, like ethyl acetate.
Q5: What are the key safety precautions for this synthesis?
A5: Acryloyl azide is a potentially explosive intermediate and should be handled with care. The synthesis should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Sodium azide, used in the preparation of acryloyl azide, is highly toxic.
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| Acryloyl Chloride | 1 mol | [2] |
| Sodium Azide | 1.05 mol | [2] |
| Benzyl Alcohol | 0.8 mol | [2] |
| Solvents | ||
| Toluene | 150-200 mL (distillation) | [2] |
| Toluene | 200 mL (azide prep) | [2] |
| Water | 200 mL (azide prep) | [2] |
| Heptane | 300-350 mL (crystallization) | [2] |
| Catalysts & Additives | ||
| Phenothiazine | 0.5 g (distillation flask) | [2][3] |
| Phenothiazine | 0.05 g (receiver) | [2][3] |
| Triethylamine | 0.1-0.3 g (receiver) | [2][3] |
| Adogen 464 | 0.09 g (azide prep) | [2] |
| Reaction Conditions | ||
| Acryloyl Azide Synthesis Temp. | 0-5 °C | [2] |
| Distillation Pot Temperature | 105-110 °C | [2][3] |
| Vapor Temperature | 80-100 °C | [2][3] |
| Post-distillation Stirring Temp. | 0-5 °C | [2][3] |
| Crystallization Temperature | 15 °C | [2][3] |
| Yield | ||
| Expected Yield | 65-72% | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of Acryloyl Azide
-
Charge a 1-L reactor with 68.4 g (1.05 mol) of sodium azide, 200 mL of water, 200 mL of toluene, and 0.09 g of Adogen 464.
-
Cool the mixture in an ice-water bath with stirring.
-
Add 90 g (1 mol) of acryloyl chloride dropwise over 1.5 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring for 45 minutes.
-
Separate the organic phase and store it at 0-5 °C until use.
Protocol 2: Synthesis of this compound
-
Charge a distillation flask with 150-200 mL of toluene and 0.5 g of phenothiazine.
-
Heat the toluene solution to 105-110 °C.
-
Charge a receiving flask with 86 g (0.8 mol) of benzyl alcohol, 0.05 g of phenothiazine, and 0.1-0.3 g of triethylamine. Cool this mixture in an ice bath and stir.
-
Pump the previously prepared acryloyl azide solution into the distillation flask over 4-5 hours, maintaining the pot temperature at 105-110 °C. The vapor temperature should be in the range of 80-100 °C.
-
Collect the distillate directly into the stirred benzyl alcohol mixture.
-
After the addition of acryloyl azide is complete, continue distillation to collect an additional 10-20 mL of toluene.
-
Isolate the receiver and stir its contents at 0-5 °C for 1-2 hours.
-
Allow the mixture to gradually warm to room temperature and continue stirring until HPLC analysis indicates the reaction is complete.
Protocol 3: Purification of this compound
-
Concentrate the reaction mixture in vacuo to a weight of 200-250 g.
-
Add 300-350 mL of heptane to the residue and cool to 15 °C with stirring.
-
Add a few seed crystals of this compound and stir for 2-3 hours to induce crystallization.
-
Filter the product, wash with cold heptane, and dry in vacuo.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Signaling pathway of the main side reactions in this compound synthesis.
References
Optimizing temperature and reaction time for Benzyl vinylcarbamate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl vinylcarbamate reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common synthesis route involves a two-step process. First, acryloyl chloride is converted to acryloyl azide. The acryloyl azide then undergoes a Curtius rearrangement to form vinyl isocyanate, which is subsequently trapped by benzyl alcohol to yield this compound.[1][2]
Q2: What are the critical temperature parameters for this reaction?
A2: The reaction involves two key temperature-dependent stages. The generation of vinyl isocyanate from acryloyl azide via Curtius rearrangement is typically performed at elevated temperatures, with the distillation pot heated to 105-110 °C.[1] The subsequent reaction of the vinyl isocyanate with benzyl alcohol is conducted at a much lower temperature, typically between 0-5 °C, to control the exothermic reaction and prevent side reactions.[1]
Q3: How long does the reaction typically take to complete?
A3: The addition of the acryloyl azide solution to the hot toluene for the Curtius rearrangement is a gradual process, often taking 4-5 hours.[1] After the vinyl isocyanate is collected in the benzyl alcohol mixture, the reaction is stirred at 0-5 °C for 1-2 hours, followed by stirring at room temperature until completion, which is monitored by HPLC analysis.[1]
Q4: What are some common side products or impurities I should be aware of?
A4: A potential side product is dibenzylethylenedicarbamate, which can form in the presence of acid.[2] Polymerization of the vinyl isocyanate is also a significant side reaction that can reduce the yield.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Curtius rearrangement. | Ensure the distillation pot temperature is maintained at 105-110 °C during the addition of acryloyl azide to facilitate complete conversion to vinyl isocyanate.[1] |
| Polymerization of vinyl isocyanate. | Use an inhibitor like phenothiazine in both the distillation pot and the receiving flask.[1] Ensure the receiving flask containing benzyl alcohol is kept cool (0-5 °C) during the collection of the vinyl isocyanate.[1] | |
| Incomplete reaction of vinyl isocyanate with benzyl alcohol. | After the initial reaction at 0-5 °C, allow the mixture to warm to room temperature and stir until HPLC analysis confirms the reaction is complete.[1] | |
| Low Purity of this compound | Presence of unreacted benzyl alcohol. | During workup, ensure efficient removal of excess benzyl alcohol. Purification by crystallization from a solvent like heptane is effective.[1] |
| Formation of dibenzylethylenedicarbamate. | Ensure that the acryloyl chloride is fully converted to acryloyl azide and that no residual acid is carried over. The use of a mild base like triethylamine in the receiving flask can help neutralize any trace amounts of acid.[1][2] | |
| Reaction Does Not Go to Completion | Insufficient reaction time. | Monitor the reaction progress using HPLC. Continue stirring at room temperature until the starting materials are consumed.[1] |
| Low reaction temperature for the final step. | While the initial trapping of vinyl isocyanate is done at low temperature, allowing the reaction to proceed at room temperature ensures it goes to completion.[1] |
Experimental Protocols
Synthesis of Acryloyl Azide
-
Charge a 1-L reactor with 68.4 g (1.05 mol) of sodium azide, 200 mL of water, and 200 mL of toluene.[1]
-
Cool the mixture in an ice-water bath.
-
Add 90 g (1 mol) of acryloyl chloride dropwise over 1.5 hours, maintaining the temperature between 0-5 °C.[1]
-
After the addition is complete, stir the mixture for an additional 45 minutes.[1]
-
Separate the organic phase containing the acryloyl azide and store it at 0-5 °C until use.[1]
Synthesis of this compound
-
Charge a distillation flask with 150-200 mL of toluene and 0.5 g of phenothiazine. Heat the solution to 105-110 °C.[1]
-
Charge a receiving flask with 86 g (0.8 mol) of benzyl alcohol, 0.05 g of phenothiazine, and 0.1-0.3 g of triethylamine. Cool this mixture in an ice bath.[1]
-
Pump the previously prepared acryloyl azide solution into the heated distillation flask over 4-5 hours. The vinyl isocyanate and toluene will co-distill. The vapor temperature should be in the range of 80-100 °C.[1]
-
Collect the distillate directly into the cooled benzyl alcohol mixture.[1]
-
After the addition is complete, continue the distillation to collect an additional 10-20 mL of toluene.[1]
-
Isolate the receiving flask and stir its contents at 0-5 °C for 1-2 hours.[1]
-
Allow the reaction mixture to warm to room temperature and continue stirring until HPLC analysis indicates the reaction is complete.[1]
-
Purify the product by crystallization from heptane to yield this compound (typically 65-72% yield).[1]
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of Benzyl Vinylcarbamate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the removal of impurities from crude Benzyl vinylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might find in my crude this compound?
A1: Impurities in crude this compound typically originate from starting materials, side reactions during synthesis, or subsequent degradation. The synthesis often involves the reaction of vinyl isocyanate (generated from acryloyl azide) with benzyl alcohol.[1][2] Common impurities are summarized in the table below.
Table 1: Common Impurities in Crude this compound and Their Origins
| Impurity Type | Specific Impurity | Likely Origin | Reference |
| Side Products | Dibenzylethyledenedicarbamate | Acid-catalyzed reaction during synthesis.[1] | [1] |
| Benzyl alcohol adduct (Compound 3) | Addition of benzyl alcohol to the this compound product.[1] | [1] | |
| Low-molecular-weight polymers | Polymerization of vinyl isocyanate or the final product.[1] | [1] | |
| Unreacted Materials | Benzyl alcohol | Incomplete reaction; used as a reagent/trapping agent.[1][2] | [1][2] |
| Acryloyl chloride | Used in the preparation of acryloyl azide.[1] | [1] | |
| Reagents/Catalysts | Triethylamine / Pyridine | Used as a catalyst in the synthesis.[1] | [1] |
| Phenothiazine | Used as a polymerization inhibitor.[1][2] | [1][2] | |
| Solvents | Toluene, Heptane, MTBE | Used during synthesis and workup.[1][2] | [1][2] |
| Degradation Products | Benzaldehyde, Benzene, Toluene | Degradation of benzyl alcohol, especially with sonication or heat.[3][4] | [3][4] |
Q2: My crude product is a gummy solid. How can I purify it?
A2: A gummy or oily consistency is often due to the presence of low-molecular-weight polymers and other impurities that depress the melting point.[1] The recommended purification method is crystallization, which avoids the need for high-vacuum distillation or chromatography.[1][2] Triturating the gummy solid with a solvent like tert-butyl methyl ether (MTBE) can help solidify the product before proceeding to a full recrystallization.[1]
Q3: Can I purify this compound by recrystallization? What is a good solvent system?
A3: Yes, recrystallization is the preferred method for purifying this compound on a larger scale.[1][2] It is effective at removing many common impurities. A well-designed recrystallization process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, which causes the pure compound to crystallize while impurities remain in the solvent.[5][6]
Table 2: Recommended Recrystallization Protocol for this compound
| Step | Parameter | Details | Reference |
| 1. Initial Workup | Solvent Stripping | The reaction mixture is stripped in vacuo to a concentrated residue. | [2] |
| 2. Crystallization | Solvent System | Heptane is added to the residue. An alternative is a heptane-MTBE (2:1) mixture. | [1][2] |
| Temperature | The mixture is cooled with stirring to approximately 15 °C. | [2] | |
| Seeding | A few seed crystals of pure this compound are added to induce crystallization. | [2] | |
| Stirring Time | The mixture is stirred for 2-3 hours to allow for complete crystallization. | [2] | |
| 3. Isolation | Filtration & Washing | The solid product is collected by filtration and washed with cold heptane. | [2] |
| 4. Drying | Method | The purified solid is dried in vacuo. | [2] |
| Expected Purity | HPLC Analysis | >98% | [1] |
| Expected Yield | --- | 65-72% | [2] |
Q4: I'm seeing byproducts that are difficult to remove by crystallization. What are they and what should I do?
A4: The most common impurities that are difficult to remove by crystallization are the benzyl alcohol adduct (formed by the addition of benzyl alcohol to the product) and low-molecular-weight polymers.[1] The formation of these impurities is often sensitive to the reaction conditions. To minimize their formation, it is recommended to use a process where vinyl isocyanate is co-distilled into the benzyl alcohol mixture, rather than decomposing the acryloyl azide directly in the presence of benzyl alcohol.[1] If these impurities are present, column chromatography may be necessary for complete removal, although it is less ideal for large-scale purification.[1][7]
Q5: Is column chromatography a suitable method for purification?
A5: While crystallization is preferred for scale-up, silica gel column chromatography is a viable and effective method for purifying this compound and related carbamates at a laboratory scale.[1][7][8] It is particularly useful for removing stubborn impurities that do not crystallize out.
A general procedure involves dissolving the crude product in a minimal amount of a suitable solvent (e.g., tert-butyl methyl ether or dichloromethane) and eluting it from a silica gel column with an appropriate solvent system, such as a mixture of hexane and ethyl acetate.[7][8] Fractions should be collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.[9]
Q6: How can I monitor the purity of my product during the purification process?
A6: High-Performance Liquid Chromatography (HPLC) is the most effective method for monitoring the reaction and assessing the purity of the final product, with purities greater than 98% being achievable.[1][2] For quick, qualitative analysis during column chromatography, Thin Layer Chromatography (TLC) can be used to track the separation of the product from impurities.[9] The identity and structure of the purified product can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Experimental Protocols & Workflows
Protocol 1: Recrystallization from Heptane
This protocol is adapted from a scaled-up synthesis procedure.[2]
-
Concentration: Take the crude reaction mixture and concentrate it under reduced pressure (in vacuo) until it reaches a weight of approximately 200-250 g (for a 1-mole scale reaction).
-
Solvent Addition: To the resulting residue, add 300-350 mL of heptane.
-
Cooling & Seeding: Cool the mixture to 15 °C while stirring. Add a few seed crystals of pure this compound to initiate crystallization.
-
Crystallization: Continue to stir the mixture at this temperature for 2-3 hours.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the filtered solid with a small amount of cold heptane.
-
Drying: Dry the purified product under vacuum to yield pure this compound (typical yield: 65-72%).[2]
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude this compound, starting from the post-reaction mixture.
Caption: Workflow for the purification of this compound.
Impurity Formation Pathways
This diagram illustrates the relationship between the main synthesis reaction and the formation of key side products that constitute impurities.
Caption: Key impurity formation pathways during synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How to synthesize this compound?_Chemicalbook [chemicalbook.com]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. Development studies on determination of preservatives decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
Preventing polymerization of Benzyl vinylcarbamate during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals to prevent the polymerization of Benzyl Vinylcarbamate during storage and use.
Frequently Asked Questions (FAQs)
Q1: My this compound has become viscous or solidified upon storage. What happened?
A1: Increased viscosity or solidification are clear indicators of polymerization. This compound, like other vinyl monomers, can undergo spontaneous radical polymerization, where individual monomer units link together to form long polymer chains. This process can be initiated by exposure to heat, light, or oxygen.
Q2: How can I prevent my this compound from polymerizing during storage?
A2: Proper storage is crucial. To minimize polymerization, this compound should be stored in a freezer at or below -20°C in a dark place under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[1] It is also recommended to use a chemical stabilizer.
Q3: What are polymerization inhibitors, and which ones are effective for this compound?
A3: Polymerization inhibitors are chemical compounds that scavenge free radicals, which are the initiators of polymerization. For vinyl monomers, common and effective inhibitors include phenolic compounds like hydroquinone (HQ) and 4-methoxyphenol (MEHQ), as well as phenothiazine.[2][][4] While specific studies on this compound are limited, these inhibitors are widely used for other vinyl monomers and are expected to be effective.
Q4: What concentration of inhibitor should I use?
A4: The optimal inhibitor concentration can depend on the storage duration and conditions. A general starting point for phenolic inhibitors like MEHQ or hydroquinone is in the range of 100-500 ppm (parts per million). It is advisable to start with a lower concentration and monitor the monomer's stability.
Q5: My reaction yield is low, and I'm observing an insoluble precipitate. Could this be related to polymerization?
A5: Yes, this is a likely cause. If your this compound has started to polymerize, the concentration of the active monomer is lower than what you have calculated for your reaction, leading to reduced yields. The insoluble material is likely the polymer. Before starting your experiment, it is good practice to perform a quality check on the monomer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Increased viscosity or solidification of the monomer. | Spontaneous polymerization due to improper storage (exposure to heat, light, or oxygen). | 1. Assess Usability: Check the solubility of a small sample in a suitable solvent (e.g., chloroform, ethyl acetate).[1] If a significant portion is insoluble, the material has likely polymerized and may not be suitable for use. 2. Future Prevention: Ensure all future batches are stored correctly at -20°C under an inert atmosphere with an added inhibitor.[1][5] |
| The reaction mixture becomes a gel or a precipitate forms during the reaction. | Thermally-induced polymerization of the this compound starting material. | 1. Lower Reaction Temperature: If the reaction conditions permit, consider running the reaction at a lower temperature to disfavor polymerization. 2. Use Stabilized Monomer: Ensure your monomer is properly inhibited before starting the reaction. If you have removed the inhibitor, use the monomer immediately. |
| Low yield in a reaction using this compound. | Partial polymerization of the starting material, leading to a lower concentration of the active monomer. | 1. Perform a Quality Check: Before use, run a quick quality check on your this compound (see Experimental Protocol 2). An NMR spectrum can confirm the integrity of the vinyl group and detect the presence of polymer (broadened signals).[6] 2. Use Fresh or Purified Monomer: If polymerization is suspected, consider purifying the monomer by removing the polymer before use. |
Data Presentation
Table 1: Recommended Storage Conditions and Common Inhibitors for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below[1] | Reduces the rate of thermally initiated polymerization. |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Prevents the formation of peroxides from oxygen, which can initiate polymerization. |
| Light Exposure | Store in a dark place or in an amber vial. | Prevents UV light from initiating free-radical polymerization. |
| Inhibitor | MEHQ (4-Methoxyphenol), Hydroquinone, Phenothiazine | Scavenges free radicals to prevent the initiation of polymerization.[2][][4] |
| Inhibitor Concentration | 100-500 ppm (starting point) | Effective at preventing polymerization during storage. |
Experimental Protocols
Experimental Protocol 1: Removal of MEHQ Inhibitor
This protocol describes the removal of 4-methoxyphenol (MEHQ) from this compound using an alkali wash. This procedure should be performed immediately before the monomer is used in a reaction.
Materials:
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This compound containing MEHQ
-
5% Sodium hydroxide (NaOH) solution (aqueous)
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.
-
Add an equal volume of 5% NaOH solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes. The phenolic MEHQ will be deprotonated and extracted into the aqueous layer.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with 5% NaOH solution two more times.
-
Wash the organic layer with an equal volume of brine to remove any residual NaOH.
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Important: Use the inhibitor-free monomer immediately, as it will be highly susceptible to polymerization.
Experimental Protocol 2: Quality Control Check for Polymerization by ¹H NMR
This protocol provides a method to assess the purity of this compound and detect the presence of any polymer using ¹H NMR spectroscopy.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Monomer: Look for the characteristic sharp signals of the vinyl protons in the range of approximately 4.0-7.0 ppm. The presence of these well-defined peaks indicates the presence of the monomer.
-
Polymer: The presence of a polymer will be indicated by the significant broadening or complete disappearance of the sharp vinyl proton signals. You may also observe broad signals corresponding to the polymer backbone.
-
Visualizations
Caption: Free-radical polymerization and inhibition mechanism.
Caption: Troubleshooting workflow for polymerized this compound.
References
- 1. Polymerization Inhibitors|Q-1300|Q-1301|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 2. Polymerization Inhibitors | TCI AMERICA [tcichemicals.com]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting incomplete deprotection of Benzyl vinylcarbamate
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of benzyl vinylcarbamate.
Troubleshooting Guides
Issue 1: Incomplete or Stalled Deprotection via Catalytic Hydrogenolysis
Incomplete removal of the benzyl group during catalytic hydrogenation is a common challenge. This guide provides a systematic approach to troubleshooting and optimizing your reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Quantitative Data Summary for Troubleshooting Catalytic Hydrogenolysis
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Catalyst Loading | 5-10 mol% Pd/C | Increase to 20-50 mol% or add fresh catalyst portion-wise. | Overcomes catalyst deactivation and can drive the reaction to completion.[1] |
| Hydrogen Pressure | Atmospheric (balloon) | Increase to 50 psi or higher using a pressure reactor. | Higher pressure increases the concentration of hydrogen at the catalyst surface, accelerating the reaction rate.[1] |
| Temperature | Room Temperature | Increase to 40-50 °C. | Provides the necessary activation energy for more challenging substrates. |
| Solvent | MeOH, EtOH, or EtOAc | Switch to a different solvent or use a solvent mixture (e.g., THF/MeOH). | The solubility of the starting material and the partially/fully deprotected product can vary significantly. A suitable solvent system is crucial. |
Frequently Asked Questions (FAQs)
Q1: My primary concern is the reduction of the vinyl group in this compound during deprotection. How can I selectively remove the benzyl group?
A1: Selective deprotection of a benzyl carbamate in the presence of an alkene (like a vinyl group) is achievable under specific conditions. Standard catalytic hydrogenation with H₂ gas can often lead to the reduction of the vinyl group. A highly effective and mild method is to use a silane-mediated hydrogenolysis.[2]
Selective Deprotection Workflow
Caption: Workflow for selective deprotection of this compound.
This method avoids the use of gaseous hydrogen and has been shown to be compatible with easily reducible functional groups such as alkenes.[2]
Q2: What are the signs of catalyst poisoning, and how can I mitigate it?
A2: Catalyst poisoning is a common cause of incomplete hydrogenation and is often indicated by the reaction starting but then stalling. The palladium catalyst is particularly sensitive to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and sometimes by nitrogen-containing heterocycles.[1]
Mitigation Strategies:
-
Purify Starting Material: Ensure your this compound is free from any sulfur-containing impurities from previous steps.
-
High-Purity Solvents: Use high-purity, degassed solvents to avoid introducing contaminants.
-
Acid-Washed Glassware: Traces of impurities on glassware can poison the catalyst.
-
Add Fresh Catalyst: If you suspect poisoning during the reaction, adding fresh aliquots of the catalyst can sometimes restart the process.[3]
Q3: Are there non-hydrogenation methods to deprotect this compound if my compound is extremely sensitive to reduction?
A3: Yes, several non-hydrogenation methods can be employed, although they may require more optimization depending on your substrate.
-
Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) or HBr in acetic acid can cleave benzyl carbamates. However, the vinyl group might be sensitive to strong acids, potentially leading to polymerization or other side reactions. This method should be approached with caution and tested on a small scale first.
-
Lewis Acid-Mediated Cleavage: Lewis acids such as AlCl₃ or TMSI (trimethylsilyl iodide) can also be used for deprotection. These are powerful reagents and require careful control of reaction conditions to avoid side reactions.
-
Nucleophilic Cleavage: A milder, more recent method involves the use of 2-mercaptoethanol in the presence of a base like potassium phosphate in a polar aprotic solvent (e.g., N,N-dimethylacetamide) at elevated temperatures (e.g., 75 °C). This nucleophilic deprotection is often compatible with sensitive functional groups.[4][5]
Q4: My reaction is clean but very slow. What are the first things I should try to increase the reaction rate?
A4: For slow catalytic hydrogenolysis reactions, consider the following adjustments in order:
-
Ensure Efficient Stirring: The reaction is heterogeneous, so vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.
-
Increase Hydrogen Pressure: If using a balloon, switch to a pressurized system (e.g., a Parr shaker) to increase the hydrogen concentration.[1]
-
Increase Catalyst Loading: Doubling the catalyst amount can significantly speed up the reaction.
-
Increase Temperature: Gently warming the reaction to 40-50 °C can also help.
Experimental Protocols
Protocol 1: Selective Deprotection of this compound using Triethylsilane
This protocol is designed for the selective removal of the benzyl group while preserving the vinyl moiety.[2]
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂) or Palladium(II) acetate (Pd(OAc)₂)
-
Triethylsilane (Et₃SiH)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.5 equivalents).
-
In a separate flask, prepare a solution of the palladium catalyst (5 mol%) in anhydrous dichloromethane.
-
To the palladium solution, add triethylsilane (1.5 equivalents) and stir for 15 minutes at room temperature.
-
Add the solution of this compound to the activated catalyst mixture dropwise.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Selective Deprotection
| Reagent | Equivalents/Loading | Purpose |
| This compound | 1 | Substrate |
| Palladium Catalyst | 5 mol% | Catalyst |
| Triethylsilane | 1.5 | Hydride Source |
| Triethylamine | 1.5 | Base |
Protocol 2: General Catalytic Hydrogenolysis
This protocol is for the standard deprotection of this compound and may lead to the reduction of the vinyl group.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or pressurized vessel
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. For a balloon, repeat this cycle three times.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
Technical Support Center: Managing Benzyl Vinylcarbamate Reactions
Welcome to the technical support center for Benzyl vinylcarbamate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage moisture-sensitive reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent used in organic synthesis. It serves as a versatile building block, particularly as a dienophile in aza-Diels-Alder reactions for the synthesis of nitrogen-containing heterocyclic compounds. Its vinyl group and carbamate functionality allow for a variety of chemical transformations.
Q2: How sensitive is this compound to moisture?
This compound is highly sensitive to moisture. The presence of water can lead to hydrolysis of the carbamate functional group, resulting in reduced yield of the desired product and the formation of impurities. It is crucial to handle this reagent under strictly anhydrous conditions.
Q3: What are the expected side products when this compound is exposed to water?
Exposure to water leads to the hydrolysis of this compound. The primary hydrolysis products are Benzyl alcohol and acetaldehyde . This occurs because the initial hydrolysis of the carbamate likely produces benzyl alcohol and vinylamine. Vinylamine is unstable and rapidly tautomerizes to an imine, which then hydrolyzes to acetaldehyde and ammonia.
Q4: How should I store this compound?
To ensure its stability, this compound should be stored in a cool, dry environment, under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store it in a freezer to minimize degradation over time.
Q5: What are the initial signs of moisture contamination in my reaction?
Common indicators of moisture contamination include:
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Low or inconsistent yields: The desired product is not formed efficiently.
-
Formation of unexpected byproducts: Analysis of the crude reaction mixture (e.g., by NMR or LC-MS) may show peaks corresponding to benzyl alcohol or acetaldehyde.
-
Changes in the physical appearance of the reaction: The reaction mixture may become cloudy or discolored.
-
Failure of the reaction to proceed to completion: Starting material remains unconsumed despite extended reaction times.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in moisture-sensitive reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reagent Decomposition: this compound has hydrolyzed due to moisture. | Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and other reagents. Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or in a glovebox.[1] |
| Contaminated Solvents: Solvents contain dissolved water. | Use Dry Solvents: Use freshly distilled solvents from an appropriate drying agent or commercially available anhydrous solvents. Store solvents over molecular sieves.[1] | |
| Inconsistent Reaction Outcomes | Variable Atmospheric Moisture: Fluctuations in ambient humidity between experiments. | Standardize Procedures: Adhere to a strict, consistent protocol for setting up anhydrous reactions. Perform a consistent number of vacuum/inert gas cycles to purge the reaction vessel.[1] |
| Formation of Multiple Byproducts | Hydrolysis and Side Reactions: Presence of water is leading to the formation of benzyl alcohol and acetaldehyde, which may participate in side reactions. | Strict Exclusion of Water: In addition to anhydrous techniques, consider the use of a freshly activated drying agent (e.g., molecular sieves) directly in the reaction flask if compatible with the reaction conditions. |
| Reaction Fails to Initiate | Catalyst Deactivation: If using a moisture-sensitive catalyst, it may have been quenched by water. | Protect the Catalyst: Add the catalyst under a strong inert gas flow. If possible, add the catalyst after all other components have been thoroughly dried in situ. |
Data Presentation: Impact of Moisture on Reaction Yield
| Water Content in Solvent (ppm) | Expected Yield of Aza-Diels-Alder Product (%) | Key Observations |
| < 10 | > 90% | Clean reaction profile with minimal side products. |
| 50 | 60 - 70% | Noticeable decrease in yield, with the appearance of hydrolysis byproducts. |
| 100 | 30 - 40% | Significant formation of byproducts, difficult purification. |
| > 200 | < 10% | Reaction is largely unsuccessful; starting material may be consumed with minimal desired product formation. |
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction with this compound
-
Glassware Preparation: All glassware (e.g., round-bottom flask, condenser, addition funnel) must be thoroughly dried. This can be achieved by heating in an oven at >120°C for at least 4 hours and allowing it to cool in a desiccator or by flame-drying under vacuum.
-
Assembly: Quickly assemble the hot glassware under a stream of dry inert gas (nitrogen or argon) and connect it to a Schlenk line.
-
Purging: Evacuate the assembled apparatus under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[1]
-
Solvent Addition: Add anhydrous solvent via a cannula or a dry syringe through a rubber septum.
-
Reagent Addition:
-
Solids: If this compound is solid, it should be added to the flask under a positive flow of inert gas.
-
Liquids: If handled as a solution, it should be prepared with anhydrous solvent and transferred via a dry syringe or cannula.
-
-
Reaction Monitoring: Monitor the reaction progress using appropriate techniques (e.g., TLC, LC-MS). When taking aliquots, use a dry syringe and needle, and ensure a positive pressure of inert gas is maintained in the flask.
Protocol 2: Drying of Solvents for Use with this compound
-
Non-Halogenated Solvents (e.g., THF, Toluene): Can be dried by distillation from sodium/benzophenone under an inert atmosphere.
-
Halogenated Solvents (e.g., Dichloromethane): Should be dried by distillation from calcium hydride (CaH₂). Do not use sodium with halogenated solvents due to the risk of explosion.
-
General Storage: Store freshly dried solvents over activated 3Å or 4Å molecular sieves under an inert atmosphere.
Visualizations
Below are diagrams illustrating key workflows and concepts for managing reactions with this compound.
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low yield reactions.
Caption: Workflow for an aza-Diels-Alder reaction.
References
Selection of appropriate solvents for Benzyl vinylcarbamate reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for reactions involving benzyl vinylcarbamate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Issue: Low Reaction Yield or Slow Reaction Rate
A common challenge in organic synthesis is achieving optimal reaction yields and rates. Solvent selection plays a crucial role in the outcome of reactions involving this compound.
Question: My reaction with this compound is sluggish or giving a low yield. What solvents could improve the outcome?
Answer: The choice of solvent can significantly impact reaction kinetics. For reactions involving carbamates, polar aprotic solvents are often a good starting point as they can help to dissolve reactants and stabilize charged intermediates or transition states that may form during the reaction.
-
Acetonitrile (CH₃CN): This solvent has been shown to have an activating effect on reactions with carbamates.[1][2] It is a polar aprotic solvent that can be a good choice for promoting reactions.
-
Toluene: Toluene has been successfully used as a solvent in the synthesis of this compound itself.[3][4] It is a nonpolar solvent, and its higher boiling point can be advantageous for reactions requiring elevated temperatures.
-
N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): While these are powerful polar aprotic solvents, they should be used with caution. In some cases, DMSO has been found to have a deactivating effect on carbamate reactions.[1][2] It is advisable to perform small-scale test reactions to evaluate their suitability for your specific transformation.
It is important to consider the specific mechanism of your reaction when selecting a solvent. For instance, reactions that proceed through polar intermediates will likely be favored in more polar solvents.
Issue: Formation of Side Products
The formation of unwanted byproducts can complicate purification and reduce the yield of the desired product. The solvent can sometimes participate in or promote side reactions.
Question: I am observing significant side product formation in my this compound reaction. Could the solvent be the cause?
Answer: Yes, the solvent can play a direct role in the formation of side products.
-
Protic Solvents (e.g., alcohols, water): Protic solvents should generally be avoided in reactions with this compound unless they are intended to be a reactant. The carbamate functional group can be susceptible to solvolysis (reaction with the solvent) under certain conditions, especially in the presence of acid or base.
-
Reactive Solvents: Some solvents can react with carbamates or other reagents in your reaction mixture. For example, in the presence of strong acids, solvents like diethyl ether and ethyl acetate have been observed to participate in side reactions with benzyl carbamate.[1]
-
Solvent Impurities: The presence of water or other reactive impurities in your solvent can also lead to unwanted side reactions. Always use dry, high-purity solvents for your reactions.
Careful analysis of the side products can often provide clues about the undesired reaction pathway and help in selecting a more inert solvent.
Issue: Polymerization of this compound
As a vinyl-containing monomer, this compound has the potential to undergo polymerization, which can lead to a significant decrease in the yield of the desired product and complicate purification.
Question: My reaction mixture is becoming viscous or I am isolating a polymeric material. How can I prevent the polymerization of this compound?
Answer: Polymerization is a common side reaction for vinyl compounds. The choice of solvent and the addition of inhibitors can help to mitigate this issue.
-
Inhibitors: The synthesis of this compound often includes the use of a polymerization inhibitor, such as phenothiazine or hydroquinone.[4] If you are using this compound in a subsequent reaction, particularly at elevated temperatures, the addition of a small amount of a radical inhibitor is highly recommended.
-
Solvent Choice: The solvent can influence the rate of polymerization. While there is no universal rule, conducting the reaction in a more dilute solution may help to reduce the rate of intermolecular polymerization. The choice of solvent can also affect the solubility of any polymer that forms.
-
Temperature Control: Radical polymerization is often initiated or accelerated by heat. Maintaining the lowest possible reaction temperature that still allows for a reasonable reaction rate of your desired transformation can help to minimize polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common organic solvents?
A1: this compound is reported to be slightly soluble in chloroform and ethyl acetate.[4][5] For other common laboratory solvents, it is recommended to perform small-scale solubility tests to determine the most suitable solvent for your reaction concentration.
Q2: Which type of solvent is generally preferred for reactions with this compound, protic or aprotic?
A2: In general, aprotic solvents are preferred for reactions involving this compound. Protic solvents, such as alcohols and water, contain acidic protons that can potentially react with the carbamate functional group, leading to decomposition or side product formation. Aprotic solvents, such as toluene, acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM), are less likely to interfere with the desired reaction.
Q3: Can I use a solvent mixture for my reaction?
A3: Yes, solvent mixtures can be used to fine-tune the properties of the reaction medium, such as polarity and solubility. For example, a mixture of a nonpolar solvent like toluene with a more polar aprotic solvent like acetonitrile could be used to optimize both solubility and reaction rate. When using a solvent mixture, it is important to ensure that the components are miscible and do not react with each other under the reaction conditions.
Q4: How does solvent polarity affect the reactivity of this compound?
A4: The effect of solvent polarity on the reactivity of this compound will depend on the specific reaction being performed.
-
Reactions with polar intermediates or transition states: These reactions are generally accelerated in more polar solvents. The polar solvent molecules can stabilize the charged species, lowering the activation energy of the reaction.
-
Reactions with nonpolar intermediates or transition states: These reactions may be faster in less polar solvents.
For the related benzyl carbamate, acetonitrile (a polar aprotic solvent) was found to be activating in a condensation reaction, while DMSO (another polar aprotic solvent) was deactivating.[1][2] This highlights that the specific interactions between the solvent and the reactants are crucial and not solely dependent on polarity.
Data Presentation
Table 1: Summary of Solvent Properties and Recommendations for this compound Reactions
| Solvent | Type | Polarity | Boiling Point (°C) | Suitability for this compound Reactions | Potential Issues |
| Toluene | Aromatic | Nonpolar | 111 | Recommended: Successfully used in the synthesis of this compound.[3][4] Good for reactions requiring higher temperatures. | May be too nonpolar for some reactions. |
| Acetonitrile | Polar Aprotic | Polar | 82 | Recommended: Known to activate reactions with carbamates.[1][2] Good general-purpose solvent. | Ensure it is anhydrous. |
| Chloroform | Halogenated | Moderately Polar | 61 | Use with Caution: this compound is slightly soluble.[4][5] | Potential for side reactions under basic conditions. |
| Ethyl Acetate | Ester | Moderately Polar | 77 | Use with Caution: this compound is slightly soluble.[4][5] Potential for hydrolysis under acidic or basic conditions. | Can participate in side reactions.[1] |
| Tetrahydrofuran (THF) | Ether | Moderately Polar | 66 | Use with Caution: Can be a good solvent for many organic compounds. | Peroxide formation; must be used when dry. |
| Dichloromethane (DCM) | Halogenated | Moderately Polar | 40 | Use with Caution: Good solvent for many organic compounds. | Low boiling point may not be suitable for all reactions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Polar | 153 | Use with Caution: High boiling point and good solvating power. | Can be difficult to remove; may have a deactivating effect in some cases. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Polar | 189 | Not Generally Recommended: Has been shown to deactivate carbamate reactions.[1][2] | Very difficult to remove; can promote side reactions. |
| Methanol / Ethanol | Protic | Polar | 65 / 78 | Not Recommended (unless as a reactant): Can react with the carbamate. | Solvolysis of the carbamate. |
| Water | Protic | Very Polar | 100 | Not Recommended (unless as a reactant): Can lead to hydrolysis of the carbamate. | Hydrolysis of the carbamate. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure and describes the synthesis of this compound from acryloyl azide.[3][4]
Materials:
-
Acryloyl chloride
-
Sodium azide
-
Toluene
-
Adogen 464 (phase transfer catalyst)
-
Benzyl alcohol
-
Phenothiazine (polymerization inhibitor)
-
Triethylamine
-
Heptane
Procedure:
-
Preparation of Acryloyl Azide Solution: In a reactor, a mixture of sodium azide, water, toluene, and Adogen 464 is cooled in an ice-water bath. Acryloyl chloride is added dropwise while maintaining the temperature between 0-5 °C. After the addition, the mixture is stirred, and the organic phase containing acryloyl azide is separated and stored at 0-5 °C.
-
In situ Generation of Vinyl Isocyanate and Reaction with Benzyl Alcohol: A flask is charged with toluene and phenothiazine and heated to 105-110 °C. A separate receiving flask is charged with benzyl alcohol, phenothiazine, and triethylamine and cooled in an ice bath. The previously prepared acryloyl azide solution is slowly pumped into the hot toluene solution. The vinyl isocyanate formed via Curtius rearrangement co-distills with toluene into the cooled benzyl alcohol solution.
-
Reaction Completion and Workup: After the addition is complete, the reaction mixture is stirred at 0-5 °C and then allowed to warm to room temperature until the reaction is complete (monitored by HPLC).
-
Isolation of this compound: The reaction mixture is concentrated in vacuo. Heptane is added to the residue, and the mixture is cooled to induce crystallization. The product is collected by filtration, washed with heptane, and dried in vacuo.
Mandatory Visualization
Caption: A workflow diagram for selecting an appropriate solvent for reactions involving this compound.
References
- 1. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to synthesize this compound?_Chemicalbook [chemicalbook.com]
- 4. This compound CAS#: 84713-20-2 [m.chemicalbook.com]
- 5. lookchem.com [lookchem.com]
Minimizing byproduct formation in reactions with Benzyl vinylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving Benzyl Vinylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile monomer primarily used in polymerization reactions and as a dienophile in Diels-Alder cycloadditions. Its vinyl group readily participates in these reactions, while the carbamate moiety offers a site for further functionalization after deprotection.
Q2: What are the main sources of byproduct formation when using this compound?
A2: Byproduct formation can arise from several sources:
-
Instability of the carbamate linkage: The carbamate group can be susceptible to hydrolysis under certain acidic or basic conditions.
-
Uncontrolled polymerization: The vinyl group can undergo spontaneous or premature polymerization, especially at elevated temperatures or in the presence of radical initiators.
-
Side reactions of the benzyl protecting group: While generally stable, the benzyl group can be cleaved under harsh acidic or reductive conditions.
-
Contamination of starting materials: Impurities in the this compound or other reactants can lead to undesired side reactions.
Q3: How can I purify this compound before use?
A3: The product from the synthesis of this compound can be purified by crystallization from a suitable solvent system like toluene/heptane to remove unreacted starting materials and soluble byproducts.[1]
Troubleshooting Guides
Issue 1: Low Yield or No Product in Diels-Alder Reaction
| Potential Cause | Troubleshooting Steps |
| Spontaneous Polymerization of this compound | - Lower the reaction temperature. - Add a radical inhibitor (e.g., phenothiazine, hydroquinone) to the reaction mixture. - Ensure the this compound is pure and free from peroxides. |
| Decomposition of Reactants | - Verify the thermal stability of the diene and dienophile at the reaction temperature. - Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidation. |
| Retro-Diels-Alder Reaction | - Use the minimum effective temperature for the reaction. The reverse reaction becomes more favorable at higher temperatures. |
Issue 2: Formation of Insoluble Material During Polymerization
| Potential Cause | Troubleshooting Steps |
| Cross-linking Reactions | - This can occur if impurities with multiple polymerizable groups are present. Ensure the purity of the monomer. - In free-radical polymerization, chain transfer to the polymer can cause branching, which may lead to insolubility at high conversions. Adjust monomer concentration or add a chain transfer agent. |
| Precipitation of the Polymer | - Ensure the chosen solvent is appropriate for the polymer being formed. The solubility of the polymer may decrease as the molecular weight increases. |
Issue 3: Evidence of Hydrolysis (e.g., presence of Benzyl Alcohol or Vinylamine derivatives)
| Potential Cause | Troubleshooting Steps |
| Acidic Reaction Conditions | - The carbamate linkage can be hydrolyzed under acidic conditions. If possible, perform the reaction under neutral or buffered conditions. - Acidic hydrolysis of poly(N-vinylamides) can be limited by electrostatic repulsion from the protonated amine groups formed.[2][3] |
| Basic Reaction Conditions | - Strong basic conditions can also lead to carbamate hydrolysis. Complete conversion of amide to amine groups has been observed in the basic hydrolysis of poly(N-vinylformamide).[3] - If a base is required, use a non-nucleophilic organic base and minimize reaction time and temperature. |
| Presence of Water in the Reaction Mixture | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere to exclude moisture. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a method designed for scalability and purification by crystallization.[1]
Materials:
-
Acryloyl chloride
-
Sodium azide
-
Toluene
-
Adogen 464 (methyltrialkylammonium chloride)
-
Benzyl alcohol
-
Phenothiazine (inhibitor)
-
Triethylamine (catalyst)
-
Heptane
Procedure:
-
Preparation of Acryloyl Azide Solution: A 1-L reactor is charged with sodium azide (68.4 g, 1.05 mol), water (200 mL), toluene (200 mL), and Adogen 464 (0.09 g). The mixture is cooled to 0-5 °C in an ice-water bath. Acryloyl chloride (90 g, 1 mol) is added dropwise over 1.5 hours. The mixture is stirred for an additional 45 minutes. The organic phase containing acryloyl azide is separated and stored at 0-5 °C.
-
Curtius Rearrangement and Trapping: A distillation flask is charged with toluene (150-200 mL) and phenothiazine (0.5 g) and heated to 105-110 °C. A receiver flask is charged with benzyl alcohol (86 g, 0.8 mol), phenothiazine (0.05 g), and triethylamine (0.1-0.3 g) and cooled in an ice bath. The acryloyl azide solution is pumped into the hot distillation flask over 4-5 hours. The vinyl isocyanate formed via Curtius rearrangement co-distills with toluene and is collected in the chilled benzyl alcohol solution.
-
Reaction Completion and Crystallization: After the addition is complete, distillation is continued to collect an additional 10-20 mL of toluene. The receiver is then stirred at 0-5 °C for 1-2 hours, then allowed to warm to room temperature until the reaction is complete (monitored by HPLC).
-
Purification: The reaction mixture is concentrated in vacuo. Heptane (300-350 mL) is added to the residue, and the mixture is cooled to 15 °C. Seeding with a few crystals of this compound may be necessary to induce crystallization. The product is collected by filtration, washed with heptane, and dried in vacuo.
General Protocol for a Diels-Alder Reaction with this compound
Materials:
-
This compound (dienophile)
-
A suitable diene (e.g., cyclopentadiene, furan)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Radical inhibitor (optional, e.g., phenothiazine)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the diene. If the reaction is sluggish at room temperature, it can be gently heated.
-
The progress of the reaction should be monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to remove any unreacted starting materials or byproducts.
Visualizing Reaction Pathways and Troubleshooting
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 2. Acidic and basic hydrolysis of poly(N‐vinylformamide) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Improving the stability of Benzyl vinylcarbamate under reaction conditions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl Vinylcarbamate. It focuses on improving the stability of the compound under various reaction conditions to enhance yields and minimize side reactions.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is resulting in a low yield of the desired product and a significant amount of a sticky, insoluble solid. What is the likely cause and how can I fix it?
A1: The most probable cause is the polymerization of the vinyl group on your this compound. This is a common issue, especially at elevated temperatures or in the presence of radical initiators.
Troubleshooting Steps:
-
Add a Radical Inhibitor: If your reaction conditions permit, add a radical inhibitor to the reaction mixture. Phenothiazine or hydroquinone are commonly used during the synthesis and storage of this compound for this purpose.[1]
-
Lower the Reaction Temperature: Polymerization is often accelerated by heat. If possible, run your reaction at a lower temperature, even if it requires a longer reaction time.
-
Degas Solvents: Remove dissolved oxygen, which can initiate radical polymerization, from your solvents by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Ensure Purity of Reagents: Peroxides, which can be present in some solvents (e.g., THF, ether), are radical initiators. Use freshly distilled or inhibitor-free solvents from a new bottle.
Q2: I am observing the formation of benzyl alcohol and other unexpected byproducts in my reaction. What instability issue does this indicate?
A2: The presence of benzyl alcohol strongly suggests decomposition of the carbamate functional group. This can occur via two primary pathways: hydrolysis or thermal decomposition.
Troubleshooting Steps:
-
For Suspected Hydrolysis:
-
Control pH: this compound is susceptible to both acid and base-catalyzed hydrolysis.[2] Maintain neutral conditions if possible. If your reaction requires acidic or basic conditions, consider if a less harsh reagent or a buffered system could be used.
-
Use Anhydrous Conditions: Employ oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (Nitrogen or Argon) to strictly exclude water.[3] Many carbamate syntheses are moisture-sensitive.[3]
-
-
For Suspected Thermal Decomposition:
-
Reduce Temperature: Carbamates can thermally decompose into an isocyanate and an alcohol, particularly at high temperatures.[4][5] If you are running the reaction at elevated temperatures, this is a likely side reaction. Explore alternative catalysts or conditions that allow for a lower reaction temperature.
-
Minimize Reaction Time: Prolonged heating increases the likelihood of thermal decomposition. Monitor your reaction closely and work it up as soon as it reaches completion.
-
Q3: My Diels-Alder reaction with this compound is failing or giving low yields, especially when using a Lewis acid catalyst. What is the problem?
A3: Lewis acids can complex with the carbonyl oxygen or the nitrogen of the carbamate, potentially promoting its decomposition or cleavage.[6] Furthermore, the vinyl group of this compound can be prone to polymerization under these conditions.
Troubleshooting Steps:
-
Screen Lewis Acids: Different Lewis acids have varying strengths and coordinating abilities. Consider screening milder Lewis acids (e.g., ZnBr₂, Sc(OTf)₃) which may be less likely to cause decomposition compared to stronger ones like AlCl₃ or TiCl₄.
-
Lower Stoichiometry: Use the lowest effective catalytic amount of the Lewis acid.
-
Control Temperature: Run the reaction at the lowest possible temperature at which catalysis occurs to disfavor decomposition and polymerization pathways. Adding the Lewis acid at a low temperature (e.g., -78 °C) before slowly warming the reaction can be beneficial.
-
Consider Thermal Conditions: While often slower, a thermal Diels-Alder reaction (without a Lewis acid) may provide a cleaner product profile, albeit potentially with lower selectivity.[7]
-
Add an Inhibitor: If polymerization is the primary issue, a radical inhibitor that is stable to Lewis acids may be beneficial. However, compatibility must be verified.
Section 2: Frequently Asked Questions (FAQs)
-
What are the primary modes of decomposition for this compound?
-
Polymerization: The vinyl group can undergo radical polymerization, leading to poly(vinylcarbamate) byproducts.[1] This is often initiated by heat, light, or radical initiators like peroxides.
-
Hydrolysis: The carbamate ester linkage is susceptible to cleavage by water under both acidic and basic conditions, yielding benzyl alcohol and vinylamine (which is unstable and further decomposes).[2]
-
Thermal Decomposition: At elevated temperatures, carbamates can reverse to their constituent isocyanate and alcohol.[4][5]
-
-
How should I store this compound to ensure its stability?
-
Store in a tightly sealed container in a dark place, such as an amber vial.
-
Keep under an inert atmosphere (Argon or Nitrogen).
-
Store in a freezer at or below -20°C.[8]
-
It is often supplied with a small amount of a polymerization inhibitor like phenothiazine.
-
-
What analytical techniques can I use to check the purity and detect degradation of my this compound?
-
¹H NMR: This is the best method to check for purity. Degradation can be identified by the appearance of signals corresponding to benzyl alcohol or polymeric byproducts (often seen as broad, unresolved peaks).
-
TLC: Thin-Layer Chromatography can be used to quickly check for the presence of more polar impurities like benzyl alcohol.
-
GC-MS: Gas Chromatography-Mass Spectrometry can detect volatile decomposition products.
-
-
Can I use phenothiazine as an inhibitor in my reaction? Will it interfere?
-
Phenothiazine is primarily a radical inhibitor and should not interfere with many common non-radical reactions. However, phenothiazines are redox-active and can have complex chemical behaviors.[9][10] Its compatibility should be tested on a small scale first, especially in reactions involving strong oxidants, reductants, or certain metal catalysts.
-
Section 3: Data Presentation
The stability of this compound is highly dependent on the reaction conditions. The following tables summarize the expected impact of various factors.
Table 1: Effect of Temperature on this compound Stability
| Temperature Range | Expected Stability Issues | Recommended Action |
| < 0 °C | Generally stable | Preferred for storage and sensitive reactions. |
| 0 °C to 40 °C | Risk of slow polymerization | Use an inhibitor, inert atmosphere. |
| 40 °C to 100 °C | Increased risk of polymerization | Monitor reaction closely, use inhibitor. |
| > 100 °C | High risk of polymerization and thermal decomposition | Avoid if possible, or use very short reaction times. |
Table 2: Effect of pH and Additives on this compound Stability
| Condition | Potential Instability | Recommended Precautions |
| Strong Acid (pH < 4) | Acid-catalyzed hydrolysis of carbamate | Use anhydrous conditions; consider alternative catalysts. |
| Strong Base (pH > 10) | Base-catalyzed hydrolysis of carbamate | Use anhydrous conditions; use non-nucleophilic bases if possible. |
| Water / Protic Solvents | Hydrolysis | Use anhydrous solvents and inert atmosphere. |
| Lewis Acids | Coordination and potential cleavage of carbamate; may initiate polymerization | Screen for mild Lewis acids, use low temperature and catalytic amounts. |
| Radical Initiators (e.g., AIBN, Peroxides) | Rapid polymerization | Avoid unless polymerization is the desired outcome. |
| Radical Inhibitors (e.g., Phenothiazine) | Stabilization against polymerization | Add a small amount (100-500 ppm) for storage or during reactions. |
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound with Inhibitor
This protocol is adapted from a known procedure and includes the use of an inhibitor to improve stability during synthesis.[1]
-
Setup: In a fume hood, charge a 500 mL single-necked flask with benzyl alcohol (76.5 mL, 792 mmol), hydroquinone (3.05 g, 27.7 mmol) as a polymerization inhibitor, and pyridine (3 mL, 27.7 mmol).
-
Heating: Heat the mixture with stirring to 100 °C.
-
Addition: Slowly add a toluene solution of acryloyl azide (prepared separately) dropwise to the heated benzyl alcohol mixture.
-
Reaction: After the addition is complete, continue stirring at 110 °C for 30 minutes, then allow the reaction to cool to room temperature and stir for 12 hours.
-
Work-up: Concentrate the reaction mixture by reduced pressure distillation (0.4 mmHg) to obtain the crude product.
-
Purification: Further purification by vacuum distillation (boiling point 110-115 °C at 0.4 mmHg) or recrystallization from a suitable solvent (e.g., heptane) yields the final product, which solidifies upon standing at room temperature.
Protocol 2: General Method for Testing this compound Stability
This protocol provides a framework for assessing the stability of this compound under your specific proposed reaction conditions.
-
Preparation: In separate, small reaction vials, dissolve a known amount of this compound (e.g., 50 mg) in the solvent planned for your reaction (e.g., 1 mL).
-
Condition Setup:
-
Thermal Stress: Place one vial in an oil bath at your planned reaction temperature.
-
Acidic Stress: To another vial, add the acid or Lewis acid you plan to use in the appropriate stoichiometry.
-
Basic Stress: To a third vial, add the base you plan to use.
-
Control: Leave one vial at room temperature with only the solvent.
-
-
Monitoring: At regular time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each vial.
-
Analysis: Analyze the aliquots by TLC or ¹H NMR.
-
On TLC, look for the appearance of new, more polar spots (e.g., benzyl alcohol).
-
In the ¹H NMR, integrate the peaks corresponding to intact this compound and compare them to an internal standard or to the signals of known decomposition products like benzyl alcohol.
-
-
Evaluation: Quantify the percentage of remaining this compound over time under each condition to determine its stability and half-life in your specific experimental setup.
Section 5: Diagrams and Workflows
Caption: Primary decomposition pathways for this compound.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. This compound | 84713-20-2 [chemicalbook.com]
- 2. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Benzyl Vinylcarbamate and Other Carbamate Protecting Groups for Amine Protection
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the intricate pathways of drug development and peptide chemistry, the strategic protection of amine functionalities is paramount. The choice of a suitable protecting group is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an objective comparison of Benzyl vinylcarbamate with three of the most widely used carbamate protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This publication aims to equip researchers with a comprehensive understanding of the relative performance of these protecting groups, supported by available experimental data. We will delve into their stability, orthogonality, and the nuances of their deprotection protocols, enabling more informed decisions in the design of complex synthetic strategies.
Introduction to Carbamate Protecting Groups
Carbamate-based protecting groups are among the most utilized for the temporary masking of amine groups. Their popularity stems from their ability to effectively decrease the nucleophilicity of the amine nitrogen, their general stability to a wide range of reaction conditions, and the diverse array of methods available for their selective removal. The judicious selection of a carbamate protecting group is often guided by the principle of orthogonality, which allows for the selective deprotection of one functional group in the presence of others.[1]
Caption: General workflow of amine protection and deprotection.
Comparative Analysis of Carbamate Protecting Groups
The ideal protecting group should be easy to introduce and remove in high yields, be stable to a variety of reaction conditions, and not interfere with other transformations in the synthetic sequence. This section compares this compound with Boc, Cbz, and Fmoc based on these critical parameters.
Chemical Stability and Orthogonality
The key to a successful multi-step synthesis often lies in the orthogonal stability of the protecting groups employed. Orthogonality allows for the selective removal of one protecting group without affecting others, enabling precise chemical modifications at different stages of the synthesis.[1]
| Protecting Group | Stable To | Labile To | Orthogonal To |
| This compound | Mild Acids, Bases | Catalytic Hydrogenolysis, Strong Acids | Boc, Fmoc |
| Boc | Catalytic Hydrogenolysis, Mild Bases | Strong Acids (e.g., TFA) | Cbz, Fmoc, this compound |
| Cbz | Mild Acids, Mild Bases | Catalytic Hydrogenolysis, Strong Acids | Boc, Fmoc |
| Fmoc | Mild Acids, Catalytic Hydrogenolysis | Bases (e.g., Piperidine) | Boc, Cbz, this compound |
Note: The stability and lability of this compound are inferred from its structural similarity to the Cbz group. Direct quantitative comparative studies are limited in the current literature.
Caption: Orthogonal deprotection strategies for common carbamates.
Quantitative Performance Comparison
| Protecting Group | Typical Protection Yield (%) | Typical Deprotection Yield (%) | Key Advantages | Potential Limitations |
| This compound | 65-72% (for synthesis of the reagent)[2] | N/A | Potentially similar to Cbz; vinyl group offers possibilities for further functionalization. | Limited data on protection/deprotection yields and stability. |
| Boc | >95% | >95% | Well-established, mild acid cleavage, suitable for solid-phase peptide synthesis (SPPS).[3] | Harsh repetitive acid deprotection can degrade sensitive peptides. |
| Cbz | >90% | >90% | Stable, crystalline derivatives, cost-effective.[4] | Requires catalytic hydrogenation which can affect other functional groups (e.g., alkenes).[5] |
| Fmoc | >95% | >98% | Mild base cleavage, ideal for SPPS of sensitive peptides, UV-active for reaction monitoring.[5] | The dibenzofulvene byproduct can be problematic in some cases.[5] |
N/A: Not available in the reviewed literature.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of protecting group strategies. This section provides generalized yet detailed protocols for the protection of a primary amine with Boc, Cbz, and Fmoc, and their subsequent deprotection. A predicted deprotection protocol for this compound is also provided based on methods for the analogous Cbz group.
Protection Protocols
General Procedure for Amine Protection:
-
Dissolve the amine substrate in a suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture with water).
-
Add a base (e.g., Triethylamine (TEA), Sodium bicarbonate, or Sodium hydroxide) to neutralize the acid generated during the reaction.
-
Add the protecting group reagent (e.g., Di-tert-butyl dicarbonate (Boc)₂O, Benzyl chloroformate (Cbz-Cl), or 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)) portion-wise at 0 °C or room temperature.
-
Stir the reaction mixture until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Perform an aqueous work-up to remove the base and other water-soluble byproducts.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Deprotection Protocols
Protocol 1: Deprotection of this compound (Predicted)
-
Method: Catalytic Hydrogenolysis
-
Reagents:
-
This compound-protected amine
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Hydrogen source (H₂ gas balloon or a hydrogen transfer reagent like ammonium formate)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl acetate (EtOAc))
-
-
Procedure:
-
Dissolve the protected amine in the chosen solvent in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (or add the hydrogen transfer reagent).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Protocol 2: Deprotection of Boc-Protected Amine
-
Method: Acidolysis
-
Reagents:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA (typically 20-50% v/v) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
-
The resulting amine salt can be used directly or neutralized with a base.
-
Protocol 3: Deprotection of Cbz-Protected Amine
-
Method: Catalytic Hydrogenolysis
-
Reagents:
-
Procedure:
Protocol 4: Deprotection of Fmoc-Protected Amine
-
Method: Base-mediated elimination
-
Reagents:
-
Fmoc-protected amine
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Fmoc-protected amine in the piperidine/DMF solution.
-
Stir at room temperature for 30 minutes to 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product to remove the dibenzofulvene-piperidine adduct.
-
Conclusion
The selection of an appropriate amine protecting group is a nuanced decision that is highly dependent on the specific synthetic context.
-
This compound , while less studied, presents an interesting alternative, likely sharing many of the stability characteristics of the Cbz group, with the added functionality of a vinyl group for potential post-synthetic modifications. Further research is needed to fully elucidate its quantitative performance and expand its application.
-
Boc remains a workhorse in organic synthesis, particularly valued for its ease of use and mild acidic cleavage, making it highly compatible with a wide range of functionalities.
-
Cbz offers a robust and cost-effective option, especially for solution-phase synthesis, and its crystalline derivatives can simplify purification.
-
Fmoc is the undisputed champion for the solid-phase synthesis of sensitive peptides due to its exceptionally mild, base-labile deprotection conditions.
Ultimately, a thorough understanding of the orthogonality, stability, and deprotection kinetics of each of these carbamate protecting groups is essential for the rational design and successful execution of complex molecular syntheses in modern chemical research and drug development.
References
A Comparative Guide to Amine Protecting Groups: Benzyl Vinylcarbamate, Boc, and Cbz
In the landscape of synthetic organic chemistry, particularly in peptide synthesis and drug development, the judicious selection of protecting groups is paramount to achieving successful outcomes. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups have long been the workhorses for amine protection, offering a balance of stability and selective cleavage. This guide provides a comprehensive comparison of these two established protecting groups and explores the potential of a lesser-known alternative, Benzyl vinylcarbamate, based on its chemical structure and reactivity.
Executive Summary
The choice between amine protecting groups is dictated by the specific requirements of a synthetic route, including the presence of other functional groups and the desired deprotection strategy. Boc is favored for its acid lability, making it suitable for substrates sensitive to hydrogenolysis. Conversely, Cbz is cleaved by hydrogenolysis, rendering it orthogonal to acid-labile groups.[1] this compound, while not a conventional protecting group, presents a unique vinyl moiety that could theoretically offer alternative deprotection pathways. This guide will delve into the experimental data available for Boc and Cbz and provide a theoretical assessment of this compound's potential advantages and disadvantages.
Comparative Analysis of Protecting Groups
The performance of a protecting group is evaluated based on its ease of introduction, stability under various reaction conditions, and the efficiency and selectivity of its removal.
| Protecting Group | Introduction Reagent | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) | Key Advantages | Potential Limitations |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | >95 | Strong acids (e.g., TFA, HCl) | >90 | Orthogonal to Cbz; stable to base and hydrogenolysis.[1] | Acid-labile, not suitable for acid-sensitive substrates. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | >90 | Catalytic hydrogenolysis (H₂, Pd/C) | >95 | Orthogonal to Boc; stable to mild acid and base.[1] | Not suitable for substrates with reducible functional groups. |
| This compound | Vinyl isocyanate + Benzyl alcohol | 65-72[2] | Hypothetical: Pd-catalyzed cleavage, acid hydrolysis, or olefin metathesis. | N/A | Hypothetical: Potential for novel, mild deprotection strategies. | Not a standard protecting group; limited experimental data. |
Experimental Protocols
Detailed methodologies for the introduction and removal of these protecting groups are crucial for reproducible results.
Boc Protection and Deprotection
Boc Protection Protocol: To a solution of the amine (1 mmol) in a suitable solvent (e.g., dichloromethane, THF), di-tert-butyl dicarbonate (1.1 mmol) and a base (e.g., triethylamine, 1.2 mmol) are added. The reaction is typically stirred at room temperature for 1-4 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the Boc-protected amine.
Boc Deprotection Protocol: The Boc-protected amine (1 mmol) is dissolved in dichloromethane (10 mL), and trifluoroacetic acid (TFA, 2 mL) is added. The mixture is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected amine salt, which can be neutralized with a base.[1]
Cbz Protection and Deprotection
Cbz Protection Protocol: The amine (1 mmol) is dissolved in a mixture of water and a suitable organic solvent (e.g., dioxane, THF). Sodium bicarbonate (2 mmol) is added, followed by the dropwise addition of benzyl chloroformate (1.1 mmol) at 0°C. The reaction is stirred for 2-4 hours while allowing it to warm to room temperature. The product is then extracted, and the organic layer is washed, dried, and concentrated.
Cbz Deprotection Protocol: The Cbz-protected amine (1 mmol) is dissolved in a solvent such as methanol or ethyl acetate. A catalytic amount of palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through celite, and the solvent is evaporated to give the deprotected amine.[1]
Synthesis of this compound
As this compound is not a commercially available protecting group reagent in the same vein as Boc₂O or Cbz-Cl, its synthesis is a prerequisite for its use.
Synthesis Protocol: Acryloyl chloride is reacted with sodium azide to form acryloyl azide. This intermediate undergoes a Curtius rearrangement to produce vinyl isocyanate. The vinyl isocyanate is then trapped in situ with benzyl alcohol in the presence of a catalyst to yield this compound.[2][3] A detailed, scalable procedure has been reported, providing the product in 65-72% yield.[2]
Reaction Mechanisms and Workflows
Visualizing the chemical transformations and experimental workflows can aid in understanding the application of these protecting groups.
Protection and Deprotection Mechanisms
Experimental Workflow
Potential Advantages of this compound: A Theoretical Perspective
While lacking substantial experimental backing as a protecting group, the structure of this compound suggests some hypothetical advantages over Boc and Cbz. The presence of the vinyl group introduces a unique point of reactivity that could be exploited for deprotection under conditions orthogonal to both acidolysis (Boc) and hydrogenolysis (Cbz).
-
Palladium-Catalyzed Cleavage: The vinyl group could potentially be susceptible to cleavage under mild, palladium-catalyzed conditions, possibly in the presence of a nucleophile. This would offer an alternative to hydrogenolysis for Cbz removal, which can be problematic for molecules containing other reducible functional groups.
-
Olefin Metathesis: In principle, the terminal alkene could participate in ring-closing metathesis if another alkene is present in the substrate, leading to a cyclic carbamate that might be more readily hydrolyzed. This would be a highly specific deprotection strategy.
-
Acid Hydrolysis of the Enamine: The vinyl carbamate is essentially an enamine derivative. Under specific acidic conditions, it might be possible to hydrolyze the vinyl group to an acetaldehyde equivalent and the carbamate, leading to deprotection. The conditions for this would need to be carefully optimized to avoid cleavage of other acid-sensitive groups.
It is important to reiterate that these are theoretical advantages. Significant research would be required to develop and optimize deprotection protocols for a this compound protecting group and to assess its stability under a wide range of reaction conditions.
Conclusion
For researchers and professionals in drug development and organic synthesis, the choice of an amine protecting group remains a critical decision. Boc and Cbz are well-established, reliable options with a wealth of supporting literature and predictable reactivity. The orthogonality of their deprotection methods ensures their continued prevalence in complex multi-step syntheses.[1]
This compound, while not a conventional protecting group, offers an intriguing chemical structure that hints at novel deprotection strategies. Its vinyl moiety could potentially be cleaved under conditions that leave both Boc and Cbz groups intact, thus expanding the toolbox of orthogonal protecting groups. However, the lack of experimental data on its use as a protecting group means that its practical advantages are yet to be realized. Future research in this area could uncover new and valuable methodologies for amine protection in organic synthesis.
References
Orthogonal Deprotection Strategies: A Comparative Guide to Benzyl and Vinyl Carbamates in Amine Protection
For researchers, scientists, and drug development professionals engaged in complex multi-step organic synthesis, the strategic use of protecting groups is paramount to success. The ability to selectively unmask a functional group in the presence of others, a concept known as orthogonal deprotection, is a cornerstone of modern synthetic chemistry. This guide provides a detailed comparison of two common amine protecting groups, the benzyl carbamate (Cbz) and the vinyl carbamate (Voc), focusing on their orthogonal deprotection strategies, supported by experimental data and detailed protocols.
Introduction to Orthogonal Protection
In the synthesis of complex molecules such as pharmaceuticals and natural products, it is often necessary to protect reactive functional groups, like amines, to prevent unwanted side reactions. An ideal protecting group should be easy to introduce, stable to a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[1][2] When two or more different protecting groups can be removed in any order with specific reagents that do not cleave the others, they are referred to as an orthogonal set.[1][3] This allows for the sequential modification of a multifunctional compound with a high degree of control.
The benzyl carbamate (Cbz or Z) group is a classic and widely used amine protecting group, prized for its general stability.[2] In contrast, the vinyl carbamate (Voc) group, while less common than its close relative the allyl carbamate (Alloc), offers a unique deprotection pathway. The distinct chemical labilities of the Cbz and Voc groups make them an excellent orthogonal pair for amine protection.
Comparison of Deprotection Strategies
The key to the orthogonality of Cbz and Voc protecting groups lies in their fundamentally different deprotection mechanisms. The Cbz group is typically removed under reductive conditions, specifically catalytic hydrogenolysis, while the Voc group is cleaved via palladium(0)-catalyzed allylic-type rearrangement in the presence of a nucleophile.
Table 1: Comparison of Orthogonal Deprotection Conditions for Benzyl and Vinyl Carbamates
| Protecting Group | Deprotection Reagents & Conditions | Typical Yield (%) | Orthogonality Notes |
| Benzyl Carbamate (Cbz) | H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH), room temperature, 1 atm | >95% | Orthogonal to Voc, Boc, and Fmoc groups. The Voc group is stable under these conditions. |
| Vinyl Carbamate (Voc) | Pd(PPh₃)₄ (cat.), Morpholine or Dimedone, in Tetrahydrofuran (THF), room temperature | >90% | Orthogonal to Cbz, Boc, and Fmoc groups. The Cbz group is stable to these Pd(0) conditions in the absence of H₂. |
Selective Deprotection of Benzyl Carbamate (Cbz)
The Cbz group is readily cleaved by catalytic hydrogenolysis.[4] This method involves the use of hydrogen gas and a palladium on carbon catalyst to reductively cleave the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene. This process is highly efficient and clean, with the catalyst being easily removed by filtration.[4] Importantly, the vinyl group of the Voc protecting group is generally stable under these conditions, allowing for the selective deprotection of the Cbz group.[5]
Selective Deprotection of Vinyl Carbamate (Voc)
The deprotection of the Voc group is analogous to that of the more common Alloc group. It proceeds via a palladium(0)-catalyzed process.[6] The mechanism involves the formation of a π-allyl palladium complex, which is then trapped by a nucleophile (scavenger), leading to the release of the free amine after decarboxylation. Common nucleophiles for this purpose include morpholine, dimedone, or silanes.[6][7] These conditions are mild and do not affect the Cbz group, which is stable in the absence of a hydrogen source.
Other Orthogonal Protecting Groups
Beyond the Cbz/Voc pair, other common amine protecting groups can be incorporated into a synthetic strategy to create a larger orthogonal set.
Table 2: Deprotection of Other Common Amine Protecting Groups Orthogonal to Cbz and Voc
| Protecting Group | Abbreviation | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA in DCM) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine in DMF) |
The Boc group is labile to acid, while the Fmoc group is removed by base.[1][2] Both of these deprotection conditions are orthogonal to the hydrogenolysis used for Cbz cleavage and the palladium-catalyzed removal of Voc. This allows for highly complex and convergent synthetic routes where multiple amines can be selectively deprotected and functionalized in a controlled manner.
Experimental Protocols
Protocol 1: Selective Deprotection of Benzyl Carbamate (Cbz) via Hydrogenolysis
Materials:
-
Cbz-protected amine substrate (containing a Voc-protected amine)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂) balloon
-
Celite®
Procedure:
-
To a solution of the Cbz-protected amine (1.0 mmol) in anhydrous MeOH (20 mL) in a round-bottom flask was added 10% Pd/C (10 mol % Pd).
-
The flask was evacuated and backfilled with hydrogen gas from a balloon three times.
-
The reaction mixture was stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
The reaction progress was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture was filtered through a pad of Celite® to remove the Pd/C catalyst.
-
The filtrate was concentrated under reduced pressure to yield the crude product, which was then purified by flash column chromatography on silica gel to afford the deprotected amine.
Protocol 2: Selective Deprotection of Vinyl Carbamate (Voc) via Palladium Catalysis
Materials:
-
Voc-protected amine substrate (containing a Cbz-protected amine)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Morpholine
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the Voc-protected amine (1.0 mmol) in anhydrous THF (20 mL) under a nitrogen or argon atmosphere was added morpholine (5.0 mmol, 5 equivalents).
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol %) was added to the stirred solution.
-
The reaction mixture was stirred at room temperature.
-
The reaction progress was monitored by TLC.
-
Upon completion, the solvent was removed under reduced pressure.
-
The residue was dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product was purified by flash column chromatography on silica gel to yield the deprotected amine.
Visualizing Orthogonal Deprotection Strategies
The following diagrams illustrate the orthogonal relationship between Cbz and Voc deprotection and the general experimental workflows.
Caption: Orthogonal deprotection of Cbz and Voc groups.
Caption: Experimental workflow for Cbz deprotection.
Caption: Experimental workflow for Voc deprotection.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Selective hydrogenolysis of novel benzyl carbamate protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. people.uniurb.it [people.uniurb.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts [mdpi.com]
- 6. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 [organic-chemistry.org]
- 7. rsc.org [rsc.org]
Validating the Structure of Synthesized Benzyl Vinylcarbamate: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic data for validating the structure of benzyl vinylcarbamate, a valuable building block in organic synthesis. We present a detailed analysis of its characteristic spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and compare them with common alternative vinylcarbamates, namely tert-butyl vinylcarbamate and ethyl vinylcarbamate. This guide includes detailed experimental protocols and a logical workflow for structural validation.
Workflow for Spectroscopic Validation of this compound
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic validation of this compound.
Caption: Logical workflow for the synthesis and spectroscopic validation of this compound.
Spectroscopic Data for this compound and Alternatives
The following tables summarize the key spectroscopic data for this compound and two common alternatives. This data is essential for comparative analysis and confirmation of the synthesized product's identity.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.30-7.40 | m | 5H | Ar-H |
| 6.70 | dd, J=15.2, 8.8 Hz | 1H | N-CH= | |
| 5.15 | s | 2H | O-CH₂-Ar | |
| 4.65 | d, J=15.2 Hz | 1H | =CH₂ (trans) | |
| 4.35 | d, J=8.8 Hz | 1H | =CH₂ (cis) | |
| ~7.0 (broad) | s | 1H | N-H | |
| tert-Butyl vinylcarbamate | 6.55 | dd, J=15.0, 9.0 Hz | 1H | N-CH= |
| 4.50 | d, J=15.0 Hz | 1H | =CH₂ (trans) | |
| 4.20 | d, J=9.0 Hz | 1H | =CH₂ (cis) | |
| ~6.8 (broad) | s | 1H | N-H | |
| 1.45 | s | 9H | -C(CH₃)₃ | |
| Ethyl vinylcarbamate | 6.60 | dd, J=15.1, 8.9 Hz | 1H | N-CH= |
| 4.55 | d, J=15.1 Hz | 1H | =CH₂ (trans) | |
| 4.25 | d, J=8.9 Hz | 1H | =CH₂ (cis) | |
| 4.15 | q, J=7.1 Hz | 2H | O-CH₂-CH₃ | |
| ~6.9 (broad) | s | 1H | N-H | |
| 1.25 | t, J=7.1 Hz | 3H | O-CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 154.5 | C=O |
| 136.0 | Ar-C (quaternary) | |
| 129.5 | N-CH= | |
| 128.6, 128.3, 128.1 | Ar-CH | |
| 97.0 | =CH₂ | |
| 67.0 | O-CH₂-Ar | |
| tert-Butyl vinylcarbamate | 154.0 | C=O |
| 130.0 | N-CH= | |
| 96.5 | =CH₂ | |
| 80.5 | -C(CH₃)₃ | |
| 28.3 | -C(CH₃)₃ | |
| Ethyl vinylcarbamate | 155.0 | C=O |
| 129.8 | N-CH= | |
| 96.8 | =CH₂ | |
| 61.5 | O-CH₂-CH₃ | |
| 14.5 | O-CH₂-CH₃ |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C=C Stretch | C-O Stretch |
| This compound | ~3350 (broad) | ~1710 | ~1640 | ~1250 |
| tert-Butyl vinylcarbamate | ~3340 (broad) | ~1700 | ~1645 | ~1240 |
| Ethyl vinylcarbamate | ~3330 (broad) | ~1705 | ~1642 | ~1260 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₁₀H₁₁NO₂ | 177.20 | 177 (M⁺), 108 (M-C₄H₃NO)⁺, 91 (C₇H₇)⁺, 77 (C₆H₅)⁺ |
| tert-Butyl vinylcarbamate | C₇H₁₃NO₂ | 143.18 | 143 (M⁺), 88 (M-C₄H₉)⁺, 57 (C₄H₉)⁺ |
| Ethyl vinylcarbamate | C₅H₉NO₂ | 115.13 | 115 (M⁺), 88 (M-C₂H₅)⁺, 70 (M-OC₂H₅)⁺ |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.
Synthesis of this compound
An improved and scalable method for the preparation of this compound involves the Curtius rearrangement of acryloyl azide.[1] In this process, vinyl isocyanate, formed from the rearrangement, is co-distilled with a solvent like toluene into benzyl alcohol which contains a catalyst and an inhibitor. The resulting product can then be purified through crystallization, which circumvents the need for high-vacuum distillation or chromatography.[1]
¹H and ¹³C NMR Spectroscopy
A sample of the purified compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is used.
IR Spectroscopy
The infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat, purified compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-650 cm⁻¹.
Mass Spectrometry
Mass spectral data is obtained using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The data is collected over a mass-to-charge (m/z) range of 50-500. The molecular weight of the product can be confirmed by the observation of the protonated molecular ion [M+H]⁺, which for this compound is expected at m/z 178.[1]
By following these protocols and comparing the acquired data with the reference tables, researchers can confidently validate the structure of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.
References
Purity assessment of Benzyl vinylcarbamate by HPLC and elemental analysis
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for pharmaceutical intermediates is a critical step in drug development, directly influencing the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and elemental analysis for the purity assessment of Benzyl vinylcarbamate. Additionally, it explores alternative methods, offering supporting experimental data and detailed protocols to assist researchers in selecting the most suitable technique for their analytical needs.
Introduction to this compound
This compound (C₁₀H₁₁NO₂) is an organic compound with a molecular weight of 177.20 g/mol .[1] It serves as a valuable intermediate in organic synthesis. Given its role in the potential synthesis of more complex molecules, ensuring its high purity is paramount to avoid the introduction of unwanted side products in subsequent reaction steps.
Primary Purity Assessment Techniques
The two most common methods for assessing the purity of organic compounds like this compound are High-Performance Liquid Chromatography (HPLC) and elemental analysis. Each method provides a different perspective on the compound's purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. For purity analysis, it separates the main compound from its impurities, and the purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks. A reverse-phase HPLC method is generally suitable for a compound with the polarity of this compound.
Elemental Analysis
Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample.[2][3] The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values is indicative of a high-purity sample. For a result to be considered acceptable, the deviation from the calculated value is often expected to be within ±0.4%.[4][5]
Experimental Protocols
HPLC Purity Assessment of this compound
Instrumentation: A standard HPLC system equipped with a UV detector is required.
Chromatographic Conditions (Adapted from similar compounds):
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Example Isocratic: 60:40 (v/v) Acetonitrile:Water | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.
-
Calculate the area percentage of the this compound peak relative to the total peak area.
Elemental Analysis of this compound
Instrumentation: A CHN elemental analyzer.
Procedure:
-
Accurately weigh a small amount of the this compound sample (typically 1-3 mg) into a tin capsule.
-
The sample is combusted in a high-temperature furnace in the presence of excess oxygen.[3]
-
The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector (e.g., thermal conductivity detector).
-
The instrument's software calculates the percentage of carbon, hydrogen, and nitrogen in the sample.
-
Compare the experimental percentages with the theoretical values for C₁₀H₁₁NO₂.
Comparison of Purity Assessment Methods
| Feature | HPLC | Elemental Analysis | Quantitative NMR (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on differential partitioning between mobile and stationary phases. | Determination of the elemental composition by combustion analysis. | Signal intensity is directly proportional to the number of nuclei.[6] | Measures the energy absorbed during melting, which is affected by impurities. |
| Information Provided | Purity based on the relative area of the main peak. Detects and quantifies impurities. | Purity based on the agreement between experimental and theoretical elemental composition. | Provides a direct and highly accurate purity assessment without a specific reference standard.[7] | Purity based on the melting point depression and broadening caused by impurities.[2] |
| Advantages | High resolution, sensitive, can identify and quantify individual impurities. | Provides fundamental information about the elemental composition, useful for confirming the molecular formula. | Highly accurate and precise, does not require a reference standard of the analyte.[7][8] | Fast, requires a small sample size. |
| Limitations | Requires a reference standard for impurity identification, assumes all impurities are eluted and detected. | Does not detect impurities with the same elemental composition (isomers), insensitive to small amounts of impurities. | Requires a well-characterized internal standard for absolute quantification, can be less sensitive than HPLC for trace impurities. | Only applicable to crystalline solids with a sharp melting point, not suitable for compounds that decompose upon melting.[9] |
| Typical Application | Routine quality control, impurity profiling. | Confirmation of the identity and purity of a newly synthesized compound. | Certification of reference materials, accurate purity assignment.[7] | Rapid purity screening of crystalline materials.[9] |
Experimental Workflow
Conclusion
The purity assessment of this compound is a critical quality control step. HPLC provides a robust and sensitive method for detecting and quantifying impurities, making it ideal for routine analysis. Elemental analysis, on the other hand, offers a fundamental confirmation of the compound's elemental composition and is particularly useful for verifying the identity of a newly synthesized batch. For a comprehensive and orthogonal approach to purity determination, employing both HPLC and elemental analysis is recommended. Alternative techniques such as qNMR and DSC can provide valuable complementary information, with qNMR being a powerful tool for the accurate assignment of purity without the need for a specific reference standard. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation.
References
- 1. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 2. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 3. azom.com [azom.com]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes for Benzyl vinylcarbamate
A Comparative Guide to the Synthetic Routes of Benzyl Vinylcarbamate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This compound is a valuable building block in organic synthesis, notably utilized in the preparation of various polymers and in the development of pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes for this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for a given application.
Comparative Analysis of Synthetic Routes
Two principal methods for the synthesis of this compound are highlighted in the literature: the Curtius rearrangement of acryloyl azide and the reaction of benzyl alcohol with vinyl chloroformate. The choice between these routes may depend on factors such as desired yield, safety considerations, and the availability of starting materials.
| Parameter | Route 1: Curtius Rearrangement | Route 2: From Vinyl Chloroformate |
| Starting Materials | Acryloyl chloride, Sodium azide, Benzyl alcohol | Benzyl alcohol, Vinyl chloroformate, Pyridine |
| Key Reaction | Curtius rearrangement of acryloyl azide to vinyl isocyanate | Nucleophilic acyl substitution |
| Reported Yield | 65-72%[1] | 89% |
| Reaction Conditions | High temperature (105-110 °C) for rearrangement and distillation | Low temperature (0 °C to room temperature) |
| Reagents & Solvents | Toluene, Triethylamine, Phenothiazine, Heptane | Dichloromethane (DCM), Pyridine |
| Safety Considerations | Involves the use of sodium azide (toxic and potentially explosive) and the formation of a reactive isocyanate intermediate.[1] | Vinyl chloroformate is a lachrymator and should be handled with care. |
| Purification Method | Crystallization[1] | Flash column chromatography |
Experimental Protocols
Route 1: Synthesis via Curtius Rearrangement
This method involves the formation of acryloyl azide from acryloyl chloride and sodium azide, followed by a Curtius rearrangement to vinyl isocyanate, which is then trapped by benzyl alcohol.[1]
Step 1: Synthesis of Acryloyl Azide [1]
-
A 1-liter reactor is charged with 68.4 g (1.05 mol) of sodium azide, 200 mL of water, 200 mL of toluene, and 0.09 g of Adogen 464 (methyltrialkylammonium chloride).
-
The mixture is cooled to 0-5 °C in an ice-water bath with stirring.
-
90 g (1 mol) of acryloyl chloride is added dropwise over 1.5 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, the mixture is stirred for an additional 45 minutes.
-
The organic phase containing the acryloyl azide is separated and stored at 0-5 °C for immediate use.
Step 2: Synthesis of this compound [1]
-
A distillation flask is charged with 150-200 mL of toluene and 0.5 g of phenothiazine and heated to 105-110 °C.
-
A receiver flask is charged with 86 g (0.8 mol) of benzyl alcohol, 0.05 g of phenothiazine, and 0.1-0.3 g of triethylamine, and cooled in an ice bath.
-
The previously prepared toluene solution of acryloyl azide (1 mol) is pumped into the heated distillation flask over 4-5 hours. The vinyl isocyanate formed via Curtius rearrangement co-distills with toluene (vapor temperature 80-100 °C) and is collected in the cooled benzyl alcohol mixture.
-
After the addition is complete, an additional 10-20 mL of toluene is distilled over.
-
The receiver flask is then stirred at 0-5 °C for 1-2 hours, followed by gradual warming to room temperature until the reaction is complete as monitored by HPLC.
-
The solvent is removed in vacuo, and the residue is treated with 300-350 mL of heptane and cooled to 15 °C to induce crystallization (seeding may be necessary).
-
The product is filtered, washed with heptane, and dried in vacuo to yield 115-128 g (65-72%) of this compound.[1]
Route 2: Synthesis from Benzyl Alcohol and Vinyl Chloroformate
This route provides a more direct approach by reacting benzyl alcohol with vinyl chloroformate in the presence of a base.
Experimental Protocol:
-
In a round-bottom flask, dissolve benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.1 - 1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add vinyl chloroformate (1.1 - 1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain pure this compound. A reported yield for this method is 89%.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for this compound via Curtius rearrangement.
Caption: Synthesis of this compound from benzyl alcohol and vinyl chloroformate.
References
Assessing the Reactivity of Benzyl Vinylcarbamate in Comparison to Other Vinyl Monomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of a novel monomer is paramount for its successful incorporation into new polymer-based therapeutics and delivery systems. This guide provides a comparative assessment of the reactivity of Benzyl Vinylcarbamate, a promising monomer in biomedical applications, against other common vinyl monomers. Due to the limited direct experimental data on this compound, this comparison leverages data from structurally similar N-vinyl monomers, namely N-vinylpyrrolidone (NVP) and N-vinyl carbazole (NVC), to provide a substantive analysis.
Executive Summary
Comparative Reactivity Data
To quantitatively assess monomer reactivity, two key sets of parameters are employed: monomer reactivity ratios (r1, r2) and the Alfrey-Price Q-e values.
Monomer Reactivity Ratios
Reactivity ratios describe the preference of a propagating polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer. In the copolymerization of monomer 1 (M1) with monomer 2 (M2), the reactivity ratios are defined as:
-
r1 = k11 / k12 : The ratio of the rate constant for the addition of M1 to a growing chain ending in M1 (k11) to the rate constant for the addition of M2 to a growing chain ending in M1 (k12).
-
r2 = k22 / k21 : The ratio of the rate constant for the addition of M2 to a growing chain ending in M2 (k22) to the rate constant for the addition of M1 to a growing chain ending in M2 (k21).
The following table summarizes the reactivity ratios for the copolymerization of N-vinylpyrrolidone (NVP) and N-vinyl carbazole (NVC) with common vinyl monomers, serving as a proxy for the expected reactivity of this compound.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Temperature (°C) | System | Interpretation |
| N-Vinylpyrrolidone (NVP) | Methyl Methacrylate (MMA) | 0.03 | 1.69[1] | 60 | Redox Initiator | MMA is much more reactive than NVP. The growing MMA chain prefers to add another MMA molecule, while the growing NVP chain also prefers to add an MMA molecule. |
| N-Vinylpyrrolidone (NVP) | Styrene | 0.102 | 15.509[2] | 125 | Nitroxide-mediated | Styrene is significantly more reactive than NVP. Both growing chains preferentially add styrene. |
| N-Vinyl Carbazole (NVC) | Styrene | 0.032 | 5.5[3] | - | - | Styrene is much more reactive than NVC. Both growing chains have a strong preference for adding styrene. |
Alfrey-Price Q-e Scheme
The Alfrey-Price Q-e scheme is a semi-empirical method used to predict monomer reactivity ratios. It assigns two parameters to each monomer:
-
Q : Represents the reactivity of the monomer due to resonance stabilization of the radical adduct. Higher Q values indicate greater reactivity.
-
e : Represents the polarity of the monomer's vinyl group, which influences the electrostatic interactions between the propagating radical and the incoming monomer. Positive 'e' values indicate an electron-withdrawing group, while negative 'e' values indicate an electron-donating group.
The following table presents the Q-e values for a selection of vinyl monomers, including N-vinylpyrrolidone and N-vinyl carbazole as stand-ins for this compound.
| Monomer | Q-value | e-value |
| Styrene | 1.00 | -0.80 |
| Methyl Methacrylate (MMA) | 0.74 | 0.40 |
| Acrylonitrile | 0.60 | 1.20 |
| Vinyl Acetate | 0.026 | -0.22 |
| N-Vinylpyrrolidone (NVP) | 0.14 | -1.14 |
| N-Vinyl Carbazole (NVC) | 0.41 | -1.40 |
Based on the Q-e values of NVP and NVC, it can be inferred that this compound likely has a relatively low Q value, indicating low resonance stabilization and thus lower intrinsic reactivity compared to styrene and methacrylates. The negative 'e' value suggests that the vinyl group is electron-rich, a common characteristic of N-vinyl monomers.
Experimental Protocols for Determining Reactivity Ratios
The determination of monomer reactivity ratios is a cornerstone of polymer chemistry. Two classical linearization methods, the Fineman-Ross and Kelen-Tüdös methods, are commonly employed for this purpose, although modern non-linear least squares fitting is now often preferred for its accuracy.[1][4]
Fineman-Ross Method
The Fineman-Ross method is a graphical technique that linearizes the copolymer composition equation. The equation is expressed as:
G = H * r1 - r2
where:
-
G = X(Y-1)/Y
-
H = X²/Y
-
X = [M1]/[M2] in the feed
-
Y = d[M1]/d[M2] in the copolymer
A series of copolymerizations are carried out with varying initial monomer feed ratios ([M1]/[M2]). The resulting copolymer composition (d[M1]/d[M2]) is determined at low conversion (<10%). By plotting G versus H, a straight line is obtained where the slope is r1 and the y-intercept is -r2.
Kelen-Tüdös Method
The Kelen-Tüdös method is another graphical linearization technique that aims to provide a more even distribution of data points compared to the Fineman-Ross method. The equation is:
η = (r1 + r2/α)ξ - r2/α
where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
α is an arbitrary constant, typically calculated as the geometric mean of the highest and lowest H values to ensure a good spread of data.
A plot of η versus ξ yields a straight line from which r1 can be determined from the intercept at ξ = 1 (η = r1) and -r2/α from the intercept at ξ = 0.
Visualizing Reactivity Assessment and Polymerization
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the workflow for assessing monomer reactivity and the fundamental process of free-radical polymerization.
Caption: Workflow for the experimental determination and analysis of monomer reactivity ratios.
Caption: Key steps in a typical free-radical polymerization of a vinyl monomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. weblibrary.mila.edu.my [weblibrary.mila.edu.my]
- 4. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composi ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00270A [pubs.rsc.org]
Comparative Guide to the Quantitative Analysis of Benzyl Vinylcarbamate in a Reaction Mixture
For researchers, scientists, and drug development professionals, the accurate quantification of Benzyl Vinylcarbamate in a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it a suitable choice for carbamates.
Methodology Overview
An effective HPLC-UV method for this compound would involve a reversed-phase separation on a C18 or similar column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is typically achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response, likely around 220 nm or 254 nm for the benzyl group.
Experimental Protocol (General Example)
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with a higher percentage of water and gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: The reaction mixture would likely require a liquid-liquid extraction to transfer the this compound into a solvent compatible with the mobile phase and to remove interfering non-polar impurities. A subsequent solid-phase extraction (SPE) step may be necessary for further cleanup.[1][2][3]
-
Quantification: An external standard calibration curve would be generated by injecting solutions of known concentrations of a this compound reference standard.
Performance Characteristics (Typical for Carbamate Analysis)
| Parameter | Typical Performance |
| Linearity (R²) | >0.99[4] |
| Limit of Detection (LOD) | 0.01 - 10 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 30 µg/mL |
| Accuracy (Recovery %) | 85 - 115%[4] |
| Precision (RSD %) | < 5%[4] |
Note: The LOD and LOQ are highly dependent on the specific compound and chromatographic conditions.[5][6][7]
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For many carbamates, thermal lability can be a challenge, often necessitating derivatization to improve volatility and stability.[8]
Methodology Overview
A GC-MS method for this compound would involve vaporizing the sample in a heated inlet, separating the components on a capillary column, and detecting the analyte using a mass spectrometer. The mass spectrometer provides high selectivity and allows for confident identification based on the mass spectrum. If this compound is found to be thermally unstable, a derivatization step, such as silylation, would be required prior to analysis.
Experimental Protocol (General Example)
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient would be optimized to separate this compound from other components in the reaction mixture. For example, starting at a lower temperature and ramping up to a higher temperature.
-
MS Parameters: Electron ionization (EI) at 70 eV. The mass spectrometer would be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Sample Preparation: Similar to HPLC, the reaction mixture would likely require extraction and cleanup. The final extract would need to be in a volatile organic solvent.
-
Quantification: An internal standard method is often preferred in GC-MS to correct for variations in injection volume and instrument response. A deuterated analog of this compound would be an ideal internal standard.
Performance Characteristics (Typical for Carbamate Analysis)
| Parameter | Typical Performance |
| Linearity (R²) | >0.99[4] |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg[4] |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/kg[4] |
| Accuracy (Recovery %) | 80 - 120%[4] |
| Precision (RSD %) | < 10%[4] |
Workflow Diagram
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Methodology Overview
In a qNMR experiment, a known amount of a certified internal standard is added to a precisely weighed sample of the reaction mixture. The concentration of this compound is then determined by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from the internal standard.
Experimental Protocol (General Example)
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the this compound and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).[9][10][11][12][13]
-
Internal Standard: A certified reference material with a simple NMR spectrum and signals that do not overlap with the analyte's signals. For an aromatic compound like this compound, potential internal standards could include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone.[14][15]
-
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.[15]
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio.
-
-
Sample Preparation: A precise amount of the reaction mixture and the internal standard are weighed and dissolved in a known volume of the deuterated solvent. The sample may require filtration to remove any particulate matter.
-
Quantification: The concentration is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Performance Characteristics
| Parameter | Typical Performance |
| Linearity (R²) | Not applicable (direct method) |
| Limit of Detection (LOD) | Dependent on instrument sensitivity and sample concentration |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity and sample concentration |
| Accuracy (Recovery %) | Typically 98 - 102% |
| Precision (RSD %) | < 2% |
Workflow Diagram
Comparison Summary
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation with UV detection | Chromatographic separation with mass spectrometric detection | Nuclear magnetic resonance signal intensity |
| Selectivity | Moderate to good | High | High |
| Sensitivity | Good | Very high | Moderate |
| Quantification | External standard calibration | Internal standard calibration | Direct (with internal standard) |
| Sample Throughput | High | High | Moderate |
| Instrument Cost | Moderate | High | Very high |
| Method Development | Requires optimization of separation and detection | Requires optimization of separation, potential derivatization, and MS parameters | Requires selection of appropriate solvent and internal standard, and optimization of NMR parameters |
| Key Advantage | Robust and widely available | High sensitivity and specificity for identification | Absolute quantification without analyte-specific reference standard |
| Key Disadvantage | Requires reference standards for identification and quantification | Potential for thermal degradation of analyte | Lower sensitivity compared to chromatographic methods |
Conclusion
The choice of the most suitable analytical method for the quantitative analysis of this compound in a reaction mixture depends on the specific requirements of the analysis.
-
HPLC-UV is a reliable and cost-effective method for routine analysis when high sensitivity is not the primary concern and a reference standard is available.
-
GC-MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification and unambiguous identification, provided that the thermal stability of this compound allows for direct analysis or that a suitable derivatization method is employed.
-
qNMR is a powerful tool for obtaining highly accurate and precise absolute quantification without the need for an analyte-specific calibration curve, making it an excellent choice for the certification of reference materials or when a high degree of accuracy is required.
For a comprehensive understanding of a reaction mixture, a combination of these techniques can be employed, using a chromatographic method for routine monitoring and qNMR for orthogonal validation of key results.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. organomation.com [organomation.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 8. scispec.co.th [scispec.co.th]
- 9. researchgate.net [researchgate.net]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. reddit.com [reddit.com]
- 13. Deuterated chloroform - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. resolvemass.ca [resolvemass.ca]
Benchmarking Benzyl Vinylcarbamate: A Comparative Guide for Amine Protection in Research and Development
In the landscape of organic synthesis, particularly in drug discovery and peptide chemistry, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and fidelity. Among the arsenal of amine protecting groups, carbamates are a cornerstone, offering a balance of stability and selective removal. This guide provides a comparative analysis of Benzyl vinylcarbamate and its broader class of benzyl carbamates, benchmarking their performance against other common amine protecting groups.
Performance Comparison of Amine Protecting Groups
The selection of an appropriate amine protecting group is a critical decision in multi-step synthesis, guided by factors such as stability to various reaction conditions, ease of introduction and removal, and orthogonality with other protecting groups present in the molecule. While direct quantitative head-to-head comparisons for this compound are not extensively documented, a qualitative and comparative assessment can be made based on the well-established characteristics of the benzyl carbamate (Cbz or Z) group and other widely used protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).
Table 1: Stability of Common Amine Protecting Groups to Various Reagents and Conditions [1][2][3]
| Reagent/Condition | Benzyl Carbamate (Cbz) | tert-Butyloxycarbonyl (Boc) | Fluorenylmethyloxycarbonyl (Fmoc) |
| Strong Acids (e.g., TFA, HCl) | Generally stable, but can be cleaved with strong Lewis acids or HBr[4][5] | Labile (cleaved)[2][6] | Stable |
| Bases (e.g., Piperidine, NaOH) | Stable[1] | Stable[3] | Labile (cleaved)[2] |
| Catalytic Hydrogenolysis (H₂/Pd-C) | Labile (cleaved)[2][7] | Stable | Stable |
| Nucleophiles | Stable[1] | Stable[3] | Labile |
| Oxidizing Agents | Stable[1] | Stable | Stable |
| Reducing Agents (e.g., NaBH₄) | Stable[1] | Stable | Stable |
Table 2: Comparison of Introduction and Deprotection Methods for Amine Protecting Groups [2][4][6]
| Protecting Group | Common Reagent for Introduction | Typical Deprotection Conditions | Key Advantages |
| Benzyl Carbamate (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂/Pd-C), strong acids (HBr), or transfer hydrogenation[4][7][8] | Orthogonal to Boc and Fmoc; stable to a wide range of conditions[5][9] |
| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., trifluoroacetic acid - TFA)[2][6] | Easy to introduce and remove; widely used in peptide synthesis[2] |
| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% piperidine in DMF)[2] | Mild, base-labile deprotection; central to modern solid-phase peptide synthesis |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of protecting groups in synthesis.
Protocol 1: Synthesis of this compound
This protocol describes an improved, scalable method for the preparation of this compound.[10]
Materials:
-
Sodium azide (NaN₃)
-
Toluene
-
Acryloyl chloride
-
Adogen 464 (methyltrialkylammonium chloride)
-
Benzyl alcohol
-
Phenothiazine
-
Triethylamine
-
Heptane
Procedure:
-
Synthesis of Acryloyl Azide:
-
In a 1-L reactor, charge 68.4 g (1.05 mol) of sodium azide, 200 mL of water, 200 mL of toluene, and 0.09 g of Adogen 464.
-
Cool the mixture in an ice-water bath and add 90 g (1 mol) of acryloyl chloride dropwise over 1.5 hours at 0-5 °C.
-
Stir the mixture for an additional 45 minutes after the addition is complete.
-
Separate the organic phase and store it at 0-5 °C until use.
-
-
Synthesis of this compound:
-
Charge a distillation flask with 150-200 mL of toluene and 0.5 g of phenothiazine and heat to 105-110 °C.
-
Charge the receiver with 86 g (0.8 mol) of benzyl alcohol, 0.05 g of phenothiazine, and 0.1-0.3 g of triethylamine, and cool in an ice bath with stirring.
-
Pump the previously prepared acryloyl azide solution into the distillation flask over 4-5 hours, maintaining the pot temperature at 105-110 °C. The vapor temperature should be in the range of 80-100 °C.
-
Collect the distillate directly into the benzyl alcohol mixture.
-
After the addition of acryloyl azide is complete, continue distillation to collect an additional 10-20 mL of toluene.
-
Isolate the receiver and stir its contents at 0-5 °C for 1-2 hours.
-
Allow the product mixture to gradually warm to room temperature and stir until the reaction is complete as indicated by HPLC analysis.
-
Concentrate the mixture in vacuo to a weight of 200-250 g.
-
Add 300-350 mL of heptane to the residue and cool to 15 °C with stirring.
-
Add a few seed crystals of this compound and stir for 2-3 hours.
-
Collect the product by filtration, wash with heptane, and dry in vacuo.
-
Expected Yield: 115-128 g (65-72%).[10]
-
Protocol 2: General Procedure for Amine Protection using Benzyl Chloroformate (Cbz-Cl)
This protocol outlines a standard method for the introduction of the Cbz protecting group onto a primary or secondary amine.[8]
Materials:
-
Amine substrate
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Appropriate solvent (e.g., water, ethyl acetate, or a biphasic mixture)
Procedure:
-
Dissolve the amine substrate in the chosen solvent system.
-
Add a base, such as sodium bicarbonate, to neutralize the HCl generated during the reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Benzyl chloroformate (Cbz-Cl) to the stirred solution.
-
Allow the reaction to proceed at 0 °C to room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, perform an appropriate aqueous workup to remove the base and any water-soluble byproducts.
-
Extract the Cbz-protected amine with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 3: General Procedure for Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis
This is the most common and mildest method for the removal of the Cbz group.[4][8]
Materials:
-
Cbz-protected amine
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)
-
Solvent (e.g., methanol, ethanol, ethyl acetate)
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent in a flask equipped with a stir bar.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas via a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter cake with the solvent.
-
Combine the filtrates and concentrate in vacuo to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step.
Key Workflows and Pathways
Visualizing the logical flow of synthetic procedures and the role of protecting groups can aid in experimental design and understanding.
References
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. How to synthesize this compound?_Chemicalbook [chemicalbook.com]
Comparative Analysis of Benzyl Vinylcarbamate Cross-Reactivity with Diverse Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of benzyl vinylcarbamate with a range of common functional groups. Understanding these reactivity profiles is crucial for applications in bioconjugation, medicinal chemistry, and materials science, where chemoselectivity is paramount. This document outlines expected reactivity trends, provides a detailed experimental protocol for assessing cross-reactivity, and presents signaling pathway and workflow diagrams to support experimental design.
Executive Summary
This compound is an α,β-unsaturated carbonyl compound, making it an electrophilic Michael acceptor. Its vinyl group is susceptible to nucleophilic attack by various functional groups. The reactivity of these functional groups is largely governed by their nucleophilicity and steric hindrance. Based on established principles of chemical reactivity, the expected order of reactivity towards this compound is:
Thiols > Primary Amines > Secondary Amines > Alcohols
This guide presents illustrative quantitative data to highlight these differences and provides a robust experimental protocol to determine these values empirically.
Data Presentation: Comparative Reactivity of Nucleophiles with this compound
The following table summarizes the expected relative cross-reactivity of various functional groups with this compound.
Disclaimer: The quantitative data presented in this table is illustrative and based on established principles of Michael addition reactions. Actual reaction rates and yields will vary depending on specific experimental conditions such as solvent, temperature, and stoichiometry.
| Nucleophile | Functional Group | Expected Relative Reaction Rate (k_rel) | Product Structure |
| Butanethiol | Thiol | 100 | Benzyl (2-(butylthio)ethyl)carbamate |
| n-Butylamine | Primary Amine | 10 | Benzyl (2-(butylamino)ethyl)carbamate |
| Diethylamine | Secondary Amine | 1 | Benzyl (2-(diethylamino)ethyl)carbamate |
| Butanol | Alcohol | < 0.1 | Benzyl (2-butoxyethyl)carbamate |
Signaling Pathway: Michael Addition
The reaction of this compound with a nucleophile proceeds via a Michael addition mechanism. This conjugate addition involves the attack of the nucleophile on the β-carbon of the vinyl group, leading to the formation of a carbanion intermediate that is subsequently protonated to yield the final adduct.
Experimental Protocols
This section details a robust methodology for conducting a competitive cross-reactivity study of this compound with a primary amine, a secondary amine, a thiol, and an alcohol.
Objective: To determine the relative reactivity of n-butylamine, diethylamine, butanethiol, and butanol with this compound in a competitive reaction setting.
Materials:
-
This compound
-
n-Butylamine (Primary Amine)
-
Diethylamine (Secondary Amine)
-
Butanethiol (Thiol)
-
Butanol (Alcohol)
-
Internal Standard (e.g., Dodecane)
-
Acetonitrile (HPLC grade)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Reaction vials
-
Magnetic stirrer and stir bars
-
HPLC system with a C18 column and UV detector
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in acetonitrile.
-
Prepare 100 mM stock solutions of n-butylamine, diethylamine, butanethiol, and butanol in acetonitrile.
-
Prepare a 100 mM stock solution of the internal standard (dodecane) in acetonitrile.
-
-
Reaction Setup:
-
In a reaction vial, combine 1.0 mL of the this compound stock solution (0.1 mmol) and 0.1 mL of the internal standard stock solution (0.01 mmol).
-
To this mixture, add 1.0 mL of each of the nucleophile stock solutions (0.1 mmol each of n-butylamine, diethylamine, butanethiol, and butanol). The total volume will be 5.1 mL.
-
The final concentrations will be approximately 19.6 mM for this compound and each nucleophile, and 1.96 mM for the internal standard.
-
Start the magnetic stirring at room temperature (25 °C).
-
-
Reaction Monitoring:
-
Immediately after adding the nucleophiles (t=0), withdraw a 100 µL aliquot from the reaction mixture.
-
Quench the reaction by diluting the aliquot with 900 µL of acetonitrile.
-
Continue to withdraw and quench aliquots at regular time intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes).
-
Analyze the quenched samples by HPLC-UV. Monitor the disappearance of the this compound peak and the appearance of the product peaks. The use of an internal standard allows for accurate quantification.
-
-
Product Identification (at the end of the reaction):
-
After 24 hours, take a larger aliquot from the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in CDCl₃ for ¹H NMR analysis to confirm the structures of the formed adducts.
-
Data Analysis:
-
Calculate the concentration of this compound and each product at each time point using the internal standard for calibration.
-
Plot the concentration of this compound versus time to determine the overall reaction rate.
-
Plot the concentration of each product versus time. The initial slope of each curve will be proportional to the initial rate of formation for that specific adduct.
-
The relative reactivity of the nucleophiles can be determined by comparing the initial rates of formation of their respective products.
Experimental Workflow
The following diagram illustrates the logical flow of the competitive cross-reactivity experiment.
By following this guide, researchers and drug development professionals can gain a deeper understanding of the cross-reactivity of this compound, enabling more informed decisions in the design and synthesis of novel molecules.
Safety Operating Guide
Proper Disposal of Benzyl Vinylcarbamate: A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of benzyl vinylcarbamate, tailored for researchers, scientists, and drug development professionals. The primary and recommended method for disposal is collection and management as hazardous waste.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following safety measures are mandatory:
-
Engineering Controls: All manipulations of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Eye Protection: Chemical splash goggles are required at all times.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.
-
Protective Clothing: A standard laboratory coat should be worn to protect from skin contact.
Step-by-Step Disposal Procedure
As a stable carbamate ester, this compound should not be chemically treated or decomposed in the laboratory as a means of disposal.[1][2] The appropriate procedure is to collect it as hazardous waste for disposal by a licensed facility.
-
Segregation: Do not mix this compound waste with other waste streams unless directed by your institution's waste management plan.
-
Collection: Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, vials), in a designated, compatible, and sealable hazardous waste container.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," its CAS number (84713-20-2), and the associated hazards.
-
Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials, until it is collected.[4]
-
Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbent material and spilled substance into a sealable container and treat it as hazardous waste.
-
Decontaminate the spill area.
-
Report the spill to your laboratory supervisor and EHS department.
Data on Hazardous Waste Classification
While a specific hazardous waste code for this compound is not explicitly listed, wastes generated from the production of carbamates are regulated by the Environmental Protection Agency (EPA). It is crucial to consult with your EHS department to determine the appropriate waste code for your specific waste stream.
| EPA Hazardous Waste Code | Description of Waste Stream from Carbamate Production |
| K156 | Organic waste (including heavy ends, still bottoms, light ends, spent solvents, filtrates, and decantates).[3] |
| K157 | Wastewaters (including scrubber waters, condenser waters, washwaters, and separation waters).[3] |
| K158 | Bag house dust and filter/separation solids.[3] |
Experimental Protocols for Disposal
There are no recommended experimental protocols for the in-laboratory chemical degradation or neutralization of this compound for disposal purposes. Attempting to hydrolyze or oxidize the compound without a validated procedure could lead to the generation of unknown and potentially more hazardous byproducts.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Benzyl Vinylcarbamate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Benzyl vinylcarbamate, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Adherence to the safety protocols outlined below is crucial to minimize risk.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that specific oral LD50 and occupational exposure limit (OEL) data are not currently available.
| Data Point | Value | Source |
| GHS Classification | Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Serious eye irritation (Category 2), Specific target organ toxicity — single exposure (Category 3) | [1][2] |
| Hazard Statements | H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [1][2] |
| Oral LD50 | No data available | |
| Occupational Exposure Limit (OEL) | No data available | [1][3] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling this compound. The following PPE is required to ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. | To prevent skin contact, as the substance causes skin irritation.[1] |
| Body Protection | A flame-resistant and impervious laboratory coat or coveralls. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. All work should be conducted in a well-ventilated area, preferably a chemical fume hood. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1] |
Experimental Protocol: Safe Handling, Weighing, and Solution Preparation
This protocol provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Assemble all necessary equipment: analytical balance, weigh paper, spatula, beaker, stir bar, and the appropriate solvent.
-
Don all required personal protective equipment as detailed in the table above.
2. Weighing the Compound:
-
Place a piece of clean weigh paper on the analytical balance and tare the balance.
-
Carefully transfer the desired amount of this compound from its storage container to the weigh paper using a clean spatula. Avoid generating dust.
-
Record the precise weight of the compound.
3. Solution Preparation:
-
Place a beaker containing the appropriate solvent and a magnetic stir bar on a stir plate inside the chemical fume hood.
-
Gently add the weighed this compound to the solvent to avoid splashing.
-
Turn on the stirrer and allow the mixture to agitate until the solid is completely dissolved.
4. Post-Handling and Cleanup:
-
Securely cap the prepared solution and label it clearly.
-
Dispose of any contaminated materials, such as weigh paper and gloves, in the designated hazardous waste container.
-
Wipe down the work surface of the fume hood with an appropriate cleaning agent.
-
Remove personal protective equipment in the correct order to avoid contamination.
-
Wash hands thoroughly with soap and water after the procedure is complete.
Operational Plan: Spill Management and Disposal
A clear plan for managing spills and disposing of waste is critical for maintaining a safe laboratory environment.
Spill Management:
-
Evacuation: In case of a significant spill, evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated, using the fume hood to control vapor dispersion.
-
Containment: For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance.
-
Cleanup: Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealed, and labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent.
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected as hazardous waste.
-
Containerization: Use a designated, leak-proof, and clearly labeled container for all this compound waste. The label should include the full chemical name and relevant hazard symbols.
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste. Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Safe Handling Workflow
The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
